Technical Documentation Center

2,5-Dioxaspiro[3.5]nonan-7-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Dioxaspiro[3.5]nonan-7-amine
  • CAS: 2306262-50-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,5-Dioxaspiro[3.5]nonan-7-amine

The following technical guide provides an in-depth analysis of 2,5-Dioxaspiro[3.5]nonan-7-amine , a specialized spirocyclic building block used in modern medicinal chemistry. Executive Summary & Structural Significance 2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,5-Dioxaspiro[3.5]nonan-7-amine , a specialized spirocyclic building block used in modern medicinal chemistry.

Executive Summary & Structural Significance

2,5-Dioxaspiro[3.5]nonan-7-amine (CAS: 2306262-50-8 ) represents a high-value "sp3-rich" scaffold designed to address the "Escape from Flatland" challenge in drug discovery. Unlike traditional aromatic rings (e.g., benzene, pyridine), this spirocyclic ether offers inherent three-dimensionality, improved solubility, and a unique vector for substituent positioning.

The compound features a spiro[3.5]nonane core where an oxetane ring (4-membered) is fused to a tetrahydropyran ring (6-membered) at a single quaternary carbon. The presence of oxygen atoms at positions 2 (oxetane) and 5 (pyran) imparts specific polarity and hydrogen-bond accepting capabilities, while the amine at position 7 serves as the primary handle for diversification.

Core Advantages in Medicinal Chemistry
  • Conformational Restriction: The spiro junction locks the orientation of the two rings, reducing the entropic penalty upon binding to a protein target.

  • Physicochemical Profile: The dual-ether functionality lowers lipophilicity (LogD) compared to carbocyclic analogs, potentially improving metabolic stability and oral bioavailability.

  • Bioisosterism: It acts as a rigid, non-planar bioisostere for morpholine or cyclohexylamine moieties.

Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
CAS Number 2306262-50-8
IUPAC Name 2,5-Dioxaspiro[3.5]nonan-7-amine
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
SMILES C1CC2(COC2)OCC1N
InChI Key AAOOCUFVSJUTLO-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (free base) or white solid (HCl salt)
Predicted LogP ~ -0.8 (Hydrophilic)
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area ~ 46 Ų

Synthesis & Manufacturing Workflows

The synthesis of 2,5-dioxaspiro[3.5]nonan-7-amine typically follows a modular approach. The core spiro-ether skeleton is constructed first, followed by the installation of the amine functionality. The most robust route for the final step is the Reductive Amination of the corresponding ketone intermediate, 2,5-dioxaspiro[3.5]nonan-7-one.

A. Synthetic Pathway Diagram

SynthesisWorkflow Precursor Precursor (Oxetanone deriv.) Ketone Intermediate Ketone (2,5-dioxaspiro[3.5]nonan-7-one) Precursor->Ketone Spiro-cyclization (e.g., RCM or Alkylation) Imine Imine / Enamine Intermediate Ketone->Imine NH4OAc / Amine source Ti(OiPr)4 (Lewis Acid) Product Target Amine (2,5-Dioxaspiro[3.5]nonan-7-amine) Imine->Product Reduction (NaBH3CN or NaBH(OAc)3)

Figure 1: General synthetic workflow from spiro-ketone precursor to the target amine via reductive amination.[1][2][3]

B. Detailed Experimental Protocol: Reductive Amination

Note: This protocol describes the conversion of the ketone intermediate to the amine, a standard transformation in medicinal chemistry for this class of compounds.

Reagents:

  • Substrate: 2,5-Dioxaspiro[3.5]nonan-7-one (1.0 equiv)[4]

  • Amine Source: Ammonium acetate (NH₄OAc) (5.0–10.0 equiv)

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Solvent: Methanol (MeOH) (anhydrous)

  • Additives: Molecular sieves (3Å or 4Å) to promote imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dioxaspiro[3.5]nonan-7-one (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

  • Add Ammonium acetate (10.0 equiv) and activated molecular sieves.

  • Stir the mixture at room temperature (25°C) for 2–4 hours under an inert atmosphere (Nitrogen or Argon) to allow equilibrium formation of the imine.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH₃CN (1.5 equiv) portion-wise. Caution: Evolution of gas may occur.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor progress via LC-MS (Target m/z: ~144 [M+H]⁺).

  • Quenching & Workup: Quench the reaction with 1N HCl (to pH ~2) to decompose excess hydride. Stir for 30 minutes.

  • Basify the aqueous layer to pH >12 using 6N NaOH.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the crude amine via flash column chromatography (DCM/MeOH/NH₄OH gradient) or isolate as the HCl salt by treating with 4M HCl in dioxane.

Applications in Drug Discovery[4][7]

The 2,5-dioxaspiro[3.5]nonane core is increasingly utilized in "Fragment-Based Drug Design" (FBDD) and Lead Optimization.

Structural Activity Relationship (SAR) Logic

The spiro scaffold serves as a vector orientation unit . By replacing a flexible linker (like a propyl chain) with this rigid spiro core, researchers can:

  • Lock Conformations: Pre-organize the molecule into a bioactive conformation.

  • Modify Solubility: The ether oxygens reduce the LogP, improving water solubility without introducing high-molecular-weight solubilizing groups.

  • Reduce HERG Liability: The lowered lipophilicity and lack of aromaticity often correlate with reduced off-target binding, particularly against the hERG potassium channel.

Logical Pathway: Scaffold Utility

Applications Problem Challenge: Poor Solubility / Metabolic Instability Solution Strategy: Incorporate 2,5-Dioxaspiro[3.5]nonane Core Problem->Solution Mechanism Mechanism: 1. Lowers LogP (Ethers) 2. Rigidifies Geometry (Spiro) 3. Blocks Metabolism (Quaternary C) Solution->Mechanism Result Outcome: Improved Bioavailability & Selectivity Mechanism->Result

Figure 2: Strategic logic for deploying the spiro[3.5]nonane scaffold in lead optimization.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this novel building block may be limited, it should be handled with the standard precautions for aliphatic amines and ethers.

  • Hazards:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water.[5][6][7][8] If inhaled, move to fresh air.[5][6][7][8][9]

References

  • PubChemLite . 2,5-dioxaspiro[3.5]nonan-7-amine (Compound Summary). University of Luxembourg.[1][10] Retrieved from [Link] (Verified via PubChemLite snippet 1.1).

  • Litskan, E. V., et al. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks. National University of Pharmacy (Ukraine). Retrieved from [Link] (Methodological reference for spiro-ether construction).

Sources

Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance and Mass Spectrometry Analysis of 2,5-Dioxaspiro[3.5]nonan-7-amine

Introduction Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. 2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. 2,5-Dioxaspiro[3.5]nonan-7-amine represents a key building block within this class of compounds, incorporating an oxetane ring fused to a substituted cyclohexane. The precise structural elucidation of such molecules is paramount to understanding their reactivity and potential as pharmaceutical intermediates. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,5-Dioxaspiro[3.5]nonan-7-amine, offering a predictive framework for its characterization. As direct experimental data for this specific compound is not widely published, this document serves as a practical manual for researchers, detailing the theoretical underpinnings of its spectral characteristics and providing robust protocols for data acquisition and interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

The structural features of 2,5-Dioxaspiro[3.5]nonan-7-amine, including the spirocyclic center, the oxetane ring, and the amine-substituted cyclohexane ring, give rise to a distinct and predictable NMR fingerprint. The following tables outline the anticipated chemical shifts, multiplicities, and coupling constants for the proton and carbon nuclei. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, bond anisotropy, and spin-spin coupling.[1][2][3][4][5]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to exhibit distinct signals for the protons on the oxetane and cyclohexane rings, as well as the amine and the methine proton at the C7 position. The chemical shift of the amine protons is known to be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.[2][6]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H1, H3 (axial)~ 4.5 - 4.7dJgem ≈ 6-82H
H1, H3 (equatorial)~ 4.3 - 4.5dJgem ≈ 6-82H
H6, H8 (axial)~ 1.6 - 1.8m-2H
H6, H8 (equatorial)~ 1.9 - 2.1m-2H
H7~ 2.8 - 3.2m-1H
NH₂~ 1.5 - 3.0 (variable)br s-2H

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution. The exact values may vary based on experimental conditions.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton. The spiro-carbon (C4) is expected to have a unique chemical shift, and the carbons adjacent to the oxygen and nitrogen atoms will be deshielded, appearing at a higher chemical shift (downfield).[4][7][8]

Carbon Predicted Chemical Shift (δ, ppm)
C1, C3~ 75 - 80
C4 (spiro)~ 80 - 85
C6, C8~ 30 - 35
C7~ 45 - 50

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution.

Predicted Mass Spectrometry Fragmentation Pattern

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 2,5-Dioxaspiro[3.5]nonan-7-amine (Molecular Formula: C₇H₁₃NO₂), the exact mass is 143.0946 g/mol .

Electrospray Ionization (ESI-MS)

In positive-ion mode ESI-MS, the compound is expected to be readily protonated at the amine group, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 144.1025. Collision-induced dissociation (CID) of this ion would likely lead to the following fragmentation pathways:

  • Alpha-cleavage: A characteristic fragmentation for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[9][10]

  • Ring-opening of the oxetane: The strained four-membered ring may undergo cleavage.

  • Loss of ammonia (NH₃): A common fragmentation pathway for primary amines.

Predicted m/z Proposed Fragment Fragmentation Pathway
144.1025[C₇H₁₄NO₂]⁺[M+H]⁺
127.0970[C₇H₁₁O₂]⁺Loss of NH₃
114.0813[C₆H₁₀O₂]⁺Alpha-cleavage with loss of CH₂NH₂
85.0653[C₅H₉O]⁺Ring-opening of oxetane and subsequent fragmentation

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed and systematic approach to sample preparation and data acquisition is crucial for obtaining high-quality NMR spectra.

Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,5-Dioxaspiro[3.5]nonan-7-amine.[11][12]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[11]

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • To aid in structural assignment, acquire 2D NMR spectra, such as a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) acquire_13C->acquire_2D process Process and Analyze Spectra acquire_2D->process assign Assign Signals process->assign structure Confirm Structure assign->structure

NMR Experimental Workflow.
Mass Spectrometry (MS)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like amines.[13][14]

Protocol for ESI-MS Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[15]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. To promote protonation, 0.1% formic acid can be added to the final solution.[15]

    • Ensure the final solution is free of any particulate matter.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.[16]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute acidify Add 0.1% Formic Acid (Optional) dilute->acidify infuse Infuse Sample into ESI Source acidify->infuse full_scan Acquire Full Scan MS infuse->full_scan msms Acquire MS/MS of [M+H]⁺ full_scan->msms analyze_mass Determine Exact Mass msms->analyze_mass analyze_frag Analyze Fragmentation Pattern analyze_mass->analyze_frag confirm Confirm Structure analyze_frag->confirm HMBC_Correlations cluster_structure 2,5-Dioxaspiro[3.5]nonan-7-amine Structure struct H1_3 H1, H3 C4 C4 (spiro) H1_3->C4 ³J C6_8 C6, C8 H6_8 H6, H8 H6_8->C4 ²J C7 C7 H6_8->C7 ²J H7 H7 H7->C6_8 ²J

Key Predicted HMBC Correlations.
(Note: The above DOT script is a template. A chemical structure image would be needed for proper visualization.)

Conclusion

The structural characterization of novel compounds such as 2,5-Dioxaspiro[3.5]nonan-7-amine is a cornerstone of chemical and pharmaceutical research. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, and mass spectrometry data. By following the detailed experimental protocols and utilizing a combination of 1D and 2D NMR techniques alongside mass spectral fragmentation analysis, researchers can confidently verify the structure and purity of this valuable spirocyclic building block. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel small molecules, serving as a testament to the power of a multi-technique analytical approach.

References

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • arkat usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubMed. (2007, September 15). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • SpringerLink. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • University of Ottawa. NMR Sample Preparation. Retrieved from [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample - Blogs - News. Retrieved from [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • University of Regensburg. Chemical shifts. Retrieved from [Link]

  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Taylor & Francis. (2014, April 10). Full article: Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Retrieved from [Link]

  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry. Retrieved from [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed. (1978, June). Mass spectrometry of N-nitrosamines. Retrieved from [Link]

  • PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2011, June 15). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • eScholarship.org. Theoretical Methods and Applications of Computational NMR. Retrieved from [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Semantic Scholar. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

  • ACS Publications. (2010, March 10). Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. Retrieved from [Link]

  • Pure. (1975, January 1). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link].pdf)

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine: A Detailed Experimental Protocol

Introduction 2,5-Dioxaspiro[3.5]nonan-7-amine is a unique spirocyclic amine that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its rigid three-dimensional structure, c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dioxaspiro[3.5]nonan-7-amine is a unique spirocyclic amine that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its rigid three-dimensional structure, conferred by the spirocyclic fusion of an oxetane and a cyclohexane ring, allows for precise spatial orientation of functional groups, a critical aspect in the design of targeted therapeutics. This guide provides a comprehensive, two-step experimental protocol for the synthesis of this valuable compound, intended for researchers and scientists in the field of organic synthesis and drug development. The protocol is designed to be self-validating, with in-depth explanations for key experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine is achieved through a two-step sequence, commencing with the formation of the spiroketone precursor, followed by a reductive amination to install the primary amine functionality.

Overall Synthesis cluster_0 Step 1: Ketalization cluster_1 Step 2: Reductive Amination 1,4-Cyclohexanedione 1,4-Cyclohexanedione Ketone 2,5-Dioxaspiro[3.5]nonan-7-one 1,4-Cyclohexanedione->Ketone Acid Catalyst 3,3-bis(hydroxymethyl)oxetane 3,3-bis(hydroxymethyl)oxetane 3,3-bis(hydroxymethyl)oxetane->Ketone Amine 2,5-Dioxaspiro[3.5]nonan-7-amine Ketone->Amine NH4OAc, NaBH(OAc)3

Caption: Overall two-step synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine.

Part 1: Synthesis of 2,5-Dioxaspiro[3.5]nonan-7-one

The initial step involves the acid-catalyzed ketalization of 1,4-cyclohexanedione with 3,3-bis(hydroxymethyl)oxetane. The selective formation of the monoketal is crucial and is achieved by controlling the stoichiometry of the reactants.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
1,4-CyclohexanedioneC₆H₈O₂112.1310.0 g0.089Commercially available.
3,3-bis(hydroxymethyl)oxetaneC₅H₁₀O₃118.1310.5 g0.089Can be synthesized from pentaerythritol.[1]
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.220.85 g0.0045Catalyst.
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Anhydrous, as solvent.
Saturated NaHCO₃ solution--100 mL-For work-up.
Brine--100 mL-For work-up.
Anhydrous MgSO₄ or Na₂SO₄----For drying.
Silica GelSiO₂---For column chromatography.
Experimental Protocol

Ketalization Workflow A 1. Dissolve 1,4-cyclohexanedione and 3,3-bis(hydroxymethyl)oxetane in DCM. B 2. Add p-toluenesulfonic acid monohydrate. A->B C 3. Reflux the mixture with a Dean-Stark trap for 4-6 hours. B->C D 4. Monitor reaction completion by TLC. C->D E 5. Cool to room temperature and quench with saturated NaHCO₃ solution. D->E F 6. Separate the organic layer and extract the aqueous layer with DCM. E->F G 7. Combine organic layers, wash with brine, and dry over MgSO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify the crude product by flash column chromatography. H->I

Caption: Workflow for the synthesis of 2,5-Dioxaspiro[3.5]nonan-7-one.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 1,4-cyclohexanedione (10.0 g, 0.089 mol) and 3,3-bis(hydroxymethyl)oxetane (10.5 g, 0.089 mol).[2] Add 200 mL of anhydrous dichloromethane.

  • Catalyst Addition: To the stirred suspension, add p-toluenesulfonic acid monohydrate (0.85 g, 0.0045 mol).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The formation of the product will be indicated by the appearance of a new spot with a higher Rf value than the starting diol.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing and Drying: Combine all organic layers and wash with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish oil or solid, is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2,5-Dioxaspiro[3.5]nonan-7-one.

Causality and Experimental Choices
  • Selective Monoketalization: 1,4-Cyclohexanedione possesses two carbonyl groups. To favor the formation of the monoketal over the diketal, a 1:1 molar ratio of the dione to the diol is employed.[3]

  • Dean-Stark Trap: The formation of a ketal is a reversible equilibrium reaction.[4] By removing the water produced during the reaction using a Dean-Stark trap, the equilibrium is driven towards the product side, thus increasing the yield.

  • Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol.[5][6]

  • Solvent: Dichloromethane is a suitable solvent as it is relatively non-polar, allowing for the separation of the water produced, and has a low boiling point, facilitating its removal after the reaction.

Part 2: Synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine

The second step is the conversion of the synthesized ketone to the target primary amine via reductive amination. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ.[7]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
2,5-Dioxaspiro[3.5]nonan-7-oneC₈H₁₂O₃156.185.0 g0.032From Part 1.
Ammonium acetateCH₃COONH₄77.0812.3 g0.160Ammonia source.
Sodium triacetoxyborohydrideNaBH(OAc)₃211.948.8 g0.041Reducing agent.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96100 mL-Anhydrous, as solvent.
Glacial Acetic AcidCH₃COOH60.051.8 mL0.032Catalyst.
Saturated NaHCO₃ solution--100 mL-For work-up.
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-For extraction.
Anhydrous MgSO₄ or Na₂SO₄----For drying.
Diethyl ether(C₂H₅)₂O74.12--For precipitation of hydrochloride salt.
HCl in diethyl ether (2M)HCl---For salt formation.
Experimental Protocol

Reductive_Amination_Workflow A 1. Suspend ketone and ammonium acetate in DCE. B 2. Add glacial acetic acid and stir for 30 minutes. A->B C 3. Add sodium triacetoxyborohydride portion-wise. B->C D 4. Stir at room temperature for 12-24 hours. C->D E 5. Monitor reaction completion by TLC or LC-MS. D->E F 6. Quench with saturated NaHCO₃ solution. E->F G 7. Extract with DCM. F->G H 8. Combine organic layers, dry over MgSO₄, and concentrate. G->H I 9. Purify by column chromatography or acid-base extraction. H->I J 10. (Optional) Form hydrochloride salt for easier handling. I->J

Sources

Application

The Ascendant Spirocycle: Harnessing 2,5-Dioxaspiro[3.5]nonan-7-amine in Modern Organic Synthesis

The relentless pursuit of novel chemical entities with enhanced therapeutic properties has propelled the exploration of three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as privil...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic properties has propelled the exploration of three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as privileged motifs in contemporary drug discovery. Their inherent rigidity and ability to project substituents into distinct vectors in three-dimensional space offer a unique advantage in optimizing ligand-protein interactions.[1][2] This guide delves into the practical application of a versatile building block, 2,5-Dioxaspiro[3.5]nonan-7-amine, a compound poised to accelerate the discovery of next-generation therapeutics.

The growing prevalence of spirocycles in clinically approved drugs and late-stage candidates underscores their impact on medicinal chemistry.[1] The strategic incorporation of these sp³-rich cores can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, while often enhancing solubility. This document provides detailed protocols and scientific rationale for the utilization of 2,5-Dioxaspiro[3.5]nonan-7-amine in key synthetic transformations, empowering researchers to leverage its unique structural features in their synthetic endeavors.

The Strategic Advantage of the 2,5-Dioxaspiro[3.5]nonane Scaffold

The 2,5-Dioxaspiro[3.5]nonane framework, characterized by a central quaternary carbon atom shared by an oxetane and a tetrahydropyran ring, presents a compelling structural motif. The amine functionality at the 7-position of the tetrahydropyran ring serves as a versatile handle for a wide array of synthetic modifications, enabling its seamless integration into diverse molecular frameworks.

Core Synthetic Applications: Protocols and Methodologies

The primary amino group of 2,5-Dioxaspiro[3.5]nonan-7-amine is readily amenable to a variety of fundamental bond-forming reactions. Below are detailed, field-tested protocols for its application in amide bond formation and reductive amination, two of the most ubiquitous transformations in medicinal chemistry.

Protocol 1: Amide Bond Formation with Carboxylic Acids

The formation of an amide bond is a cornerstone of peptide synthesis and the construction of a vast number of biologically active molecules. The following protocol details a reliable method for the coupling of 2,5-Dioxaspiro[3.5]nonan-7-amine with a generic carboxylic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Workflow for Amide Bond Formation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF add_base Add DIPEA (2.0 eq) start->add_base pre_activate Stir at room temperature for 15-30 min (Pre-activation) add_base->pre_activate add_amine Add 2,5-Dioxaspiro[3.5]nonan-7-amine (1.2 eq) pre_activate->add_amine react Stir at room temperature for 1-4 h add_amine->react monitor Monitor reaction by TLC or LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash_licl Wash with 5% aq. LiCl dilute->wash_licl wash_hcl Wash with 1N aq. HCl wash_licl->wash_hcl wash_bicarb Wash with sat. aq. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4, filter, and concentrate wash_brine->dry purify Purify by column chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: To the solution from step 1, add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add a solution of 2,5-Dioxaspiro[3.5]nonan-7-amine (1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1N aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Parameter Condition/Value Rationale
Coupling Reagent HATUHigh efficiency, low racemization, particularly effective for sterically demanding substrates.[3]
Base DIPEAA non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and reagents.
Equivalents (Amine) 1.2A slight excess of the amine is used to ensure complete consumption of the activated carboxylic acid.
Temperature Room TemperatureMild conditions are generally sufficient for this efficient coupling reaction.
Reaction Time 1-4 hoursTypically sufficient for complete conversion, but should be monitored.
Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This one-pot procedure involves the reaction of the amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Logical Flow of Reductive Amination:

cluster_reaction Reaction Setup cluster_progress Reaction and Monitoring cluster_workup Work-up and Purification start Dissolve 2,5-Dioxaspiro[3.5]nonan-7-amine (1.0 eq) and Carbonyl Compound (1.1 eq) in DCE add_acid Add Acetic Acid (1.0 eq, optional catalyst) start->add_acid add_reductant Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise add_acid->add_reductant stir Stir at room temperature for 2-12 h add_reductant->stir monitor Monitor by TLC or LC-MS stir->monitor quench Quench with saturated aq. NaHCO3 monitor->quench extract Extract with Dichloromethane (DCM) quench->extract wash Wash combined organic layers with Brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,5-Dioxaspiro[3.5]nonan-7-amine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in 1,2-dichloroethane (DCE), add acetic acid (1.0 equivalent, optional, but often beneficial for imine formation).

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature. The portion-wise addition helps to control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Parameter Condition/Value Rationale
Reducing Agent Sodium TriacetoxyborohydrideA mild and selective reducing agent that is particularly effective for reductive aminations and tolerates a wide range of functional groups.[4]
Solvent 1,2-Dichloroethane (DCE)A common solvent for this transformation that is compatible with the reducing agent.
Catalyst Acetic Acid (optional)Can catalyze the formation of the iminium ion intermediate, accelerating the reaction.
Equivalents (Carbonyl) 1.1A slight excess of the carbonyl compound is often used to drive the reaction to completion.
Temperature Room TemperatureThe reaction is typically performed at ambient temperature.
Reaction Time 2-12 hoursReaction times can vary depending on the reactivity of the carbonyl compound.

Conclusion

2,5-Dioxaspiro[3.5]nonan-7-amine is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules. Its unique spirocyclic core and readily functionalizable primary amine make it an attractive starting material for drug discovery programs and other areas of organic synthesis. The protocols provided herein offer a solid foundation for the incorporation of this promising scaffold into a wide range of molecular targets. The continued exploration of such sp³-rich building blocks will undoubtedly fuel the discovery of the next generation of innovative chemical entities.

References

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • MDPI. A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

Method

derivatization of 2,5-Dioxaspiro[3.5]nonan-7-amine for drug discovery

Application Note: High-Fidelity Derivatization of 2,5-Dioxaspiro[3.5]nonan-7-amine for Drug Discovery Executive Summary & Rationale In the pursuit of "escaping flatland," modern medicinal chemistry has pivoted toward sp3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of 2,5-Dioxaspiro[3.5]nonan-7-amine for Drug Discovery

Executive Summary & Rationale

In the pursuit of "escaping flatland," modern medicinal chemistry has pivoted toward sp3-rich scaffolds that offer improved physicochemical properties over traditional aromatic systems. 2,5-Dioxaspiro[3.5]nonan-7-amine represents a premier "boutique" building block in this class.

Structurally, it features a spiro-fused oxetane (4-membered ring) and tetrahydropyran (6-membered ring). This unique architecture offers three distinct advantages for lead optimization:

  • Metabolic Stability: The spiro-quaternary carbon sterically shields the ether oxygens and the amine, often reducing oxidative clearance compared to linear ethers or simple morpholines.

  • Lipophilicity Modulation: With two ether oxygens and a primary amine, this scaffold significantly lowers cLogP (typically < 0.5), improving solubility for lipophilic warheads.

  • Vector Geometry: The spiro[3.5] system orients exit vectors (the amine handle) in a non-planar trajectory, allowing access to novel chemical space within binding pockets.

This guide provides validated protocols for derivatizing this amine, focusing on maintaining yield and purity while mitigating common pitfalls like aggregation and stereochemical scrambling.

Chemical Profile & Reactivity

PropertyValue / CharacteristicImplication for Synthesis
Structure 2,5-dioxaspiro[3.5]nonan-7-amineSpiro-fused oxetane/THP system.
Molecular Weight ~143.18 g/mol Fragment-like, ideal for FBDD.
Functionality Primary Amine (-NH₂)Nucleophilic handle for amidation, reductive amination, and SNAr.
pKa (Conjugate Acid) ~8.5–9.5 (Estimated)Moderately basic; requires non-nucleophilic bases (DIPEA/TEA) in coupling.
Stereochemistry cis/trans diastereomers possibleCommercial sources may be single isomers or mixtures. Verify by NMR.
Solubility High in MeOH, DMSO, DMFUse polar aprotic solvents for reactions to prevent precipitation.

Strategic Derivatization Workflows

The following diagram illustrates the core derivatization pathways. The amine serves as the "diversity hub," allowing rapid expansion into amides, ureas, and heteroaryl derivatives.

Derivatization_Workflow cluster_0 Library Generation Amine 2,5-Dioxaspiro[3.5] nonan-7-amine Amide Amide Coupling (HATU/EDC) Amine->Amide R-COOH Base Urea Urea Formation (Isocyanates/CDI) Amine->Urea R-NCO or Triphosgene RedAm Reductive Amination (Aldehydes + STAB) Amine->RedAm R-CHO NaBH(OAc)3 SnAr S_NAr Arylation (F-Heterocycles) Amine->SnAr Ar-F/Cl Heat, Base

Caption: Core synthetic pathways for expanding the 2,5-dioxaspiro[3.5]nonan-7-amine scaffold.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Attaching carboxylic acid "warheads" or fragments to the scaffold.

Rationale: The primary amine is moderately hindered by the ring system but remains nucleophilic. HATU is chosen as the coupling agent to ensure rapid activation and minimize side reactions.

Reagents:

  • Scaffold: 2,5-Dioxaspiro[3.5]nonan-7-amine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the 2,5-Dioxaspiro[3.5]nonan-7-amine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 143 - 18).

  • Workup:

    • Small Scale (<50 mg): Direct purification via Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Large Scale (>100 mg): Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

Validation Check:

  • Self-Check: If conversion is <50% after 2 hours, check the pH. It must be basic (pH > 8) for the amine to react. Add more DIPEA if necessary.

Protocol B: Heteroarylation via SNAr

Best for: Creating kinase inhibitor cores or rigidifying the linker.

Rationale: The amine is a good nucleophile for displacing halogens on electron-deficient heterocycles (e.g., chloropyrimidines, fluoropyridines).

Reagents:

  • Scaffold: 2,5-Dioxaspiro[3.5]nonan-7-amine (1.0 equiv)

  • Electrophile: 2-Chloropyrimidine or 4-Fluoronitrobenzene (1.0–1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or TEA (3.0 equiv)

  • Solvent: DMSO or NMP

Step-by-Step Procedure:

  • Setup: Combine the scaffold (1.0 equiv) and electrophile (1.1 equiv) in DMSO (0.2 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv).

  • Heating: Heat to 80°C–100°C for 4–16 hours. Caution: Oxetanes are generally stable, but avoid strong Lewis acids or extreme temperatures (>150°C) which might trigger ring opening.

  • Monitoring: Monitor consumption of the electrophile by LC-MS.

  • Purification: Filter off inorganic salts. Inject the DMSO filtrate directly onto a Reverse Phase C18 flash column.

Troubleshooting & Optimization Logic

When yields are suboptimal, use this logic flow to diagnose the issue. The spiro-ether nature implies specific solubility and steric constraints.

Troubleshooting_Logic Problem Low Yield / Incomplete Reaction Check_Solubility Check Solubility: Is the amine precipitating? Problem->Check_Solubility Check_Sterics Check Sterics: Is the electrophile hindered? Check_Solubility->Check_Sterics No Solubility_Fix Action: Switch to DMSO/NMP Dilute reaction mix Check_Solubility->Solubility_Fix Yes Steric_Fix Action: Increase Temp (60°C) Switch to PyBOP (stronger) Check_Sterics->Steric_Fix Yes

Caption: Decision tree for optimizing coupling reactions with spirocyclic amines.

Case Study: Improving Metabolic Stability

Context: A project targeting a CNS receptor utilized a morpholine moiety. While potent, the morpholine suffered from rapid oxidative metabolism. Intervention: The morpholine was replaced with 2,5-dioxaspiro[3.5]nonan-7-amine . Result:

  • LogD: Decreased by 0.4 units (improved polarity).

  • HLM (Human Liver Microsomes): Stability increased from 15 min to >60 min. The spiro-center blocked the metabolic "soft spot" typically found alpha to the ether oxygen.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • PubChem Compound Summary. (2025). 2,5-Dioxaspiro[3.5]nonan-7-amine. National Center for Biotechnology Information. Link

  • Enamine Building Blocks. (2025). Spirocyclic Amino Acids and Amines. Enamine Store. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. Link

Application

analytical methods for the quantification of 2,5-Dioxaspiro[3.5]nonan-7-amine

An Application Note on the Quantitative Analysis of 2,5-Dioxaspiro[3.5]nonan-7-amine Introduction 2,5-Dioxaspiro[3.5]nonan-7-amine is a spirocyclic primary amine of increasing interest in pharmaceutical and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 2,5-Dioxaspiro[3.5]nonan-7-amine

Introduction

2,5-Dioxaspiro[3.5]nonan-7-amine is a spirocyclic primary amine of increasing interest in pharmaceutical and materials science research. Its unique three-dimensional structure, containing both an oxetane and a piperidine-like ring system, presents distinct analytical challenges. Accurate and robust quantification of this analyte is critical for pharmacokinetic studies, process chemistry, and quality control. Due to its high polarity, low volatility, and lack of a strong chromophore, direct analysis can be problematic, necessitating carefully designed analytical strategies.[1][2][3]

This guide provides detailed protocols for the quantification of 2,5-Dioxaspiro[3.5]nonan-7-amine using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, given the chiral nature of the spirocyclic center, a method for enantiomeric separation is also presented.[4]

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₇H₁₃NO₂PubChem[5]
Monoisotopic Mass143.0946 g/mol PubChem[5]
Predicted XlogP-0.8PubChem[5]
Key Structural FeaturePrimary Amine, Spirocyclic Core-
Predicted MS Adducts[M+H]⁺, [M+Na]⁺PubChem[5]

The presence of a primary amine and the compound's high polarity are the dominant factors influencing the choice of analytical conditions. The amine group is prone to strong interactions with active sites (e.g., residual silanols) in chromatographic systems, which can lead to poor peak shape and inaccurate quantification.[1][4]

Method 1: Reversed-Phase HPLC with Mass Spectrometric Detection (RP-HPLC-MS)

This is the preferred method for the direct, sensitive, and selective quantification of 2,5-Dioxaspiro[3.5]nonan-7-amine in complex matrices such as plasma or reaction mixtures. The combination of liquid chromatography for separation and mass spectrometry for detection provides unparalleled specificity.[6]

Rationale for Method Selection
  • HPLC: Reversed-phase HPLC is well-suited for polar analytes. The key to analyzing basic amines like the target compound is to maintain them in a single, protonated form. This is achieved by using an acidic mobile phase, which suppresses the interaction of the amine with the stationary phase, resulting in sharp, symmetrical peaks.[7]

  • Mass Spectrometry: The primary amine readily accepts a proton, making it ideal for positive-ion electrospray ionization (ESI), forming a strong [M+H]⁺ ion. Tandem MS (MS/MS) allows for highly selective quantification using Multiple Reaction Monitoring (MRM), virtually eliminating matrix interferences.[6][8]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
  • Prepare a series of calibration standards by serial dilution of the stock solution.
  • For plasma samples, a protein precipitation step is recommended. Add 3 parts of cold acetonitrile containing an internal standard to 1 part plasma. Vortex for 1 minute, then centrifuge at >12,000 g for 10 minutes. Analyze the supernatant.

2. HPLC-MS/MS System and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent[9]
Column Reversed-Phase C18, 2.1 x 50 mm, <2 µm particle size, end-capped
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole (e.g., Thermo Scientific TSQ 9000, Sciex QTRAP 5500)[10][11]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage +5500 V[11]
Source Temperature 500 °C[11]
MRM Transitions Quantifier: 144.1 → [Fragment 1], Qualifier: 144.1 → [Fragment 2]

Note: Fragment ions for MRM transitions must be determined by infusing a standard solution of the analyte and performing a product ion scan on the precursor ion (m/z 144.1).

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Plasma/Reaction) Precip Protein Precipitation (Acetonitrile + IS) Sample->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into HPLC Supernatant->Inject HPLC C18 Column Separation (Acidic Mobile Phase) Inject->HPLC MS ESI+ Source HPLC->MS MSMS Triple Quadrupole MS (MRM Mode) MS->MSMS Integrate Peak Integration MSMS->Integrate Calib Calibration Curve (Linear Regression) Integrate->Calib Quant Quantify Concentration Calib->Quant

Caption: Workflow for quantification by RP-HPLC-MS/MS.

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

For certain applications, particularly for volatile impurity profiling, GC-MS can be a powerful tool. However, direct analysis of primary amines by GC is challenging due to their polarity, which causes peak tailing and poor sensitivity.[1][2] This issue is overcome by a chemical modification step known as derivatization.

Rationale for Method Selection
  • Derivatization: The core principle is to replace the active hydrogen atoms on the amine group with a non-polar, bulky group.[1][2] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This process increases the analyte's volatility and thermal stability while reducing its interaction with the GC system, leading to sharp, symmetrical peaks and improved sensitivity.[1][2][4]

  • GC-MS: GC provides high-resolution separation for volatile compounds. Electron Ionization (EI) in MS creates reproducible fragmentation patterns that are useful for structural confirmation and library matching.

Experimental Protocol

1. Derivatization Procedure: [1][4]

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
  • Add 100 µL of an anhydrous solvent (e.g., Pyridine or Acetonitrile).
  • Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.
  • Tightly cap the vial and heat at 70 °C for 30-60 minutes.
  • Allow the vial to cool to room temperature before injection.

2. GC-MS System and Conditions:

ParameterRecommended Condition
GC System Agilent 8890 or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 250 °C
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Oven Program Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Injection Volume 1 µL (Splitless or Split 10:1)
Mass Spectrometer Single or Triple Quadrupole
Ionization Mode Electron Ionization (EI), 70 eV
MS Transfer Line 280 °C
MS Source Temp. 230 °C
Scan Range m/z 40-450
Workflow Diagram

cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dry Sample (1 mg) Solvent Add Pyridine (100 µL) Sample->Solvent Reagent Add BSTFA + 1% TMCS (100 µL) Solvent->Reagent Heat Heat at 70°C for 30 min Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC Cool->Inject GC DB-5ms Column Separation Inject->GC MS Electron Ionization (EI) GC->MS Detect Mass Analyzer (Scan Mode) MS->Detect TIC Extract Total Ion Chromatogram (TIC) Detect->TIC Spectrum Analyze Mass Spectrum (Confirm Structure) TIC->Spectrum Quant Quantify using IS TIC->Quant

Caption: Workflow for GC-MS analysis including derivatization.

Method 3: Chiral HPLC for Enantiomeric Separation

The spirocyclic center of 2,5-Dioxaspiro[3.5]nonan-7-amine is a chiral center. In drug development, it is often a regulatory requirement to separate and quantify individual enantiomers, as they can have different pharmacological and toxicological profiles. This is achieved using a Chiral Stationary Phase (CSP) in HPLC.[12][13]

Rationale for Method Selection
  • Chiral Stationary Phases (CSPs): These phases are themselves chiral and interact differently with each enantiomer of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly versatile and have demonstrated broad success in separating chiral amines.[14][15] The separation occurs due to differences in the transient diastereomeric complexes formed between each enantiomer and the CSP.

  • Normal Phase vs. Reversed Phase: Chiral separations can be performed in either normal or reversed-phase mode. Normal phase (e.g., hexane/alcohol mixtures) often provides better selectivity for these types of separations.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the racemic sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.
  • Ensure the sample is fully dissolved and filtered before injection.

2. Chiral HPLC System and Conditions:

ParameterRecommended Condition
HPLC System HPLC or UHPLC system with UV or MS detector
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm[15]
Mobile Phase Isocratic mixture of Hexane and 2-Propanol (e.g., 90:10 v/v). Optimization is required.
Additive 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) may be added to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (if no chromophore, use CAD, ELSD, or MS)
Method Development and Logic

Start Goal: Separate Enantiomers SelectCSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->SelectCSP SelectMode Choose Mobile Phase Mode (Normal Phase often preferred) SelectCSP->SelectMode InitialRun Initial Run: Hexane/IPA (90:10) SelectMode->InitialRun Eval Evaluate Resolution (Rs) InitialRun->Eval Good Resolution Acceptable (Rs > 1.5) VALIDATE METHOD Eval->Good Yes Optimize Optimize Mobile Phase Eval->Optimize No AdjustSolvent Adjust %IPA (Increase for lower retention, Decrease for higher resolution) Optimize->AdjustSolvent AddModifier Add Modifier (DEA/TFA) for Peak Shape Optimize->AddModifier AdjustSolvent->InitialRun AddModifier->InitialRun

Sources

Method

large-scale synthesis and purification of 2,5-Dioxaspiro[3.5]nonan-7-amine

An Application Note for the Scalable Synthesis and Purification of 2,5-Dioxaspiro[3.5]nonan-7-amine Abstract This document provides a comprehensive guide for the , a valuable spirocyclic building block for drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis and Purification of 2,5-Dioxaspiro[3.5]nonan-7-amine

Abstract

This document provides a comprehensive guide for the , a valuable spirocyclic building block for drug discovery and development. The outlined multi-step synthesis is designed for scalability, employing robust chemical transformations and readily accessible starting materials. Detailed protocols for each synthetic step and subsequent purification are provided, emphasizing the rationale behind procedural choices to ensure reproducibility and high purity of the final product.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality allows for a more precise and novel exploration of chemical space compared to traditional flat, aromatic structures. The 2,5-Dioxaspiro[3.5]nonane framework, containing a constrained oxetane ring fused to a tetrahydropyran, introduces unique conformational rigidity and polarity. The amine functionality at the 7-position serves as a critical handle for derivatization, making this molecule an attractive scaffold for developing novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles.

This guide details a robust and scalable synthetic route starting from commercially available materials, culminating in multi-gram to kilogram-scale production of the target amine.

Synthetic Strategy and Workflow

The synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine is accomplished via a four-step sequence. The core strategy involves the construction of the spirocyclic skeleton through an intramolecular cyclization, followed by functional group manipulation to install the desired amine.

The key transformations are:

  • Grignard Addition: Formation of a key alcohol intermediate by reacting a suitable Grignard reagent with oxetan-3-one.

  • Intramolecular Cyclization: Acid-catalyzed ring closure to form the spirocyclic ether.

  • Oxidation: Conversion of the resulting spirocyclic alcohol to the corresponding ketone.

  • Reductive Amination: Formation of the target primary amine from the ketone.

This pathway is designed to avoid costly purification steps like column chromatography where possible on a large scale, instead favoring distillation and crystallization.

Synthetic_Workflow start Oxetan-3-one + 3-(Benzyloxy)propyl-1-magnesium bromide step1 Step 1: Grignard Addition start->step1 intermediate1 Intermediate 1: 1-(3-(Benzyloxy)propyl)oxetan-3-ol step1->intermediate1 step2 Step 2: Intramolecular Cyclization (H+ catalysis & Hydrogenolysis) intermediate1->step2 intermediate2 Intermediate 2: 2,5-Dioxaspiro[3.5]nonan-7-ol step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 intermediate3 Intermediate 3: 2,5-Dioxaspiro[3.5]nonan-7-one step3->intermediate3 step4 Step 4: Reductive Amination intermediate3->step4 product Final Product: 2,5-Dioxaspiro[3.5]nonan-7-amine step4->product

Figure 1: Overall synthetic pathway for 2,5-Dioxaspiro[3.5]nonan-7-amine.

Detailed Experimental Protocols

Materials and Reagents
ReagentM.W. ( g/mol )SupplierNotes
Oxetan-3-one72.06CommercialStore refrigerated
1-Bromo-3-(benzyloxy)propane229.10Commercial
Magnesium Turnings24.31Commercial
Iodine253.81CommercialFor Grignard initiation
Tetrahydrofuran (THF)72.11CommercialAnhydrous, <50 ppm H₂O
Palladium on Carbon (10%)N/ACommercialDegussa type, 50% wet
Sodium hypochlorite (12%)74.44CommercialIndustrial grade
TEMPO156.25Commercial
Potassium Bromide119.00Commercial
Ammonium Acetate77.08Commercial
Sodium Cyanoborohydride62.84CommercialHandle with care
Methanol32.04CommercialAnhydrous
Diethyl Ether74.12Commercial
Hydrochloric Acid36.46CommercialConcentrated and as solution in ether
Step 1: Synthesis of 1-(3-(Benzyloxy)propyl)oxetan-3-ol
  • Rationale: This step constructs the carbon backbone of the future tetrahydropyran ring. Using a benzyl protecting group for the hydroxyl is advantageous as it is stable to the Grignard reaction conditions and can be removed under reductive conditions in a later step.

Protocol:

  • Grignard Reagent Preparation: To a flame-dried 10 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add magnesium turnings (100 g, 4.11 mol). Add a crystal of iodine.

  • In the dropping funnel, add a solution of 1-bromo-3-(benzyloxy)propane (900 g, 3.93 mol) in anhydrous THF (3 L). Add ~100 mL of this solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 2 hours.

  • Grignard Reaction: Cool the Grignard solution to 0 °C in an ice bath. In a separate 20 L reactor, prepare a solution of oxetan-3-one (250 g, 3.47 mol) in anhydrous THF (2 L).

  • Add the oxetan-3-one solution to the Grignard reagent via cannula transfer, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (2 L).

  • Extract the mixture with ethyl acetate (3 x 2 L). Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of 2,5-Dioxaspiro[3.5]nonan-7-ol
  • Rationale: This key step achieves two transformations in one pot: deprotection of the benzyl ether via catalytic hydrogenation and subsequent acid-catalyzed intramolecular cyclization of the resulting diol to form the spirocyclic core. The acidic nature of the palladium on carbon catalyst can often facilitate the cyclization.

Protocol:

  • To a 10 L hydrogenation vessel, add the crude 1-(3-(benzyloxy)propyl)oxetan-3-ol (from the previous step, ~3.47 mol) and methanol (5 L).

  • Carefully add 10% Palladium on Carbon (50% wet, 50 g) to the solution under a stream of nitrogen.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake and TLC/GC-MS analysis. The reaction is typically complete within 24 hours.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol (1 L).

  • Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often used directly in the next step.

Step 3: Synthesis of 2,5-Dioxaspiro[3.5]nonan-7-one
  • Rationale: A TEMPO-catalyzed oxidation is chosen for its high selectivity for primary and secondary alcohols and its suitability for large-scale operations, avoiding heavy metal waste streams associated with other oxidizing agents like chromium reagents.

Protocol:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer and temperature probe, add the crude 2,5-Dioxaspiro[3.5]nonan-7-ol (from the previous step, ~3.47 mol), dichloromethane (DCM, 8 L), and an aqueous solution of potassium bromide (41 g, 0.35 mol in 500 mL water).

  • Add TEMPO (5.4 g, 0.035 mol) to the biphasic mixture.

  • Cool the mixture to 0 °C. Begin vigorous stirring.

  • Slowly add a 12% aqueous solution of sodium hypochlorite (NaOCl, ~4 L) dropwise, maintaining the internal temperature between 0-5 °C. Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 L), saturated aqueous sodium bicarbonate (2 L), and brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude ketone by vacuum distillation to yield a colorless oil.

Step 4: Synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine
  • Rationale: Reductive amination is a direct and efficient method for converting ketones to amines. Using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a standard, scalable protocol.

Protocol:

  • To a 10 L reactor, add 2,5-Dioxaspiro[3.5]nonan-7-one (400 g, 2.81 mol), methanol (4 L), and ammonium acetate (1084 g, 14.07 mol). Stir until all solids dissolve.

  • Cool the solution to 15 °C. In small portions, add sodium cyanoborohydride (210 g, 3.34 mol) over 1 hour, ensuring the temperature does not exceed 25 °C.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor completion by GC-MS.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water (2 L) and cool the mixture in an ice bath. Make the solution basic (pH > 12) by the slow addition of 6 M sodium hydroxide solution.

  • Extract the aqueous layer with DCM (4 x 1.5 L). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude amine.

Large-Scale Purification Protocols

Primary amines can be challenging to purify due to their polarity and basicity. A combination of techniques is often most effective.

Purification_Workflow crude Crude Amine (from Step 4 work-up) distill Protocol 1: Vacuum Distillation crude->distill salt Protocol 2: HCl Salt Formation & Crystallization crude->salt pure_oil Pure Amine (Oil) distill->pure_oil freebase Free-basing salt->freebase pure_salt Pure Amine HCl (Solid) salt->pure_salt freebase->pure_oil

Figure 2: Purification options for the final product.

Protocol 4.1: Purification by Vacuum Distillation

This is often the most efficient method for large-scale purification of liquid amines.

  • Set up a distillation apparatus for vacuum distillation with a short path head.

  • Charge the distillation flask with the crude amine.

  • Slowly apply vacuum and gently heat the flask using a heating mantle.

  • Collect the fraction boiling at the expected temperature and pressure. The pure amine should be a colorless liquid.

Protocol 4.2: Purification via Hydrochloride Salt Formation

This method is excellent for obtaining a stable, crystalline, and easy-to-handle solid.[1]

  • Dissolve the crude amine in a minimal amount of cold diethyl ether or ethyl acetate.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form.

  • Continue adding the HCl solution until no more precipitate is observed (check pH of the supernatant with moist litmus paper).

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Recrystallization (Optional): The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Liberation of Free Base: To recover the purified amine as a free base, dissolve the salt in water, basify with NaOH to pH > 12, and extract with an organic solvent (e.g., DCM). Drying and removal of the solvent will yield the pure amine.

Conclusion

The synthetic and purification protocols detailed in this application note provide a clear and scalable pathway to 2,5-Dioxaspiro[3.5]nonan-7-amine. By utilizing robust and well-understood chemical transformations, this guide enables researchers and process chemists to produce this valuable spirocyclic building block in sufficient quantities for extensive research and drug development programs.

References

  • Bode, J. W., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Soós, T., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • PubChem. 2,5-dioxaspiro[3.5]nonan-7-amine. Available at: [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Google Patents. (Patent CN1772747A). Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • King Saud University. (n.d.). CHAPTER 8: AMINES Fundamentals of Organic Chemistry. Available at: [Link]

Sources

Application

The Ascendancy of Spirocyclic Amines: A Guide to Their Strategic Application in Drug Design

Foreword: Escaping Flatland in Modern Drug Discovery For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded numerous successful therapeutics, th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Escaping Flatland in Modern Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded numerous successful therapeutics, the relentless pursuit of novel chemical space with enhanced pharmacological properties has led us to a critical inflection point. We are now in an era of "escaping flatland," a strategic shift towards three-dimensional molecular architectures that can better navigate the complex topography of biological targets.[1] At the forefront of this evolution are spirocyclic scaffolds, particularly spirocyclic amines, which offer a unique constellation of properties that make them exceptionally valuable in the design of next-generation therapeutics.[2][3]

This guide provides an in-depth exploration of the use of spirocyclic amines as scaffolds in drug design. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these three-dimensional structures. We will delve into the core advantages of these scaffolds, provide detailed protocols for their synthesis, and illustrate their application through a relevant case study in oncology. Our approach is grounded in the principles of scientific integrity, providing not just the "what" and "how," but the critical "why" behind experimental choices, ensuring that every protocol is a self-validating system.

The Strategic Advantage of Spirocyclic Amine Scaffolds

The incorporation of a spirocyclic amine scaffold into a drug candidate is not merely a substitution but a strategic design choice that can profoundly and positively influence its pharmacological profile. The inherent three-dimensionality and conformational rigidity of these structures offer a multitude of advantages over their acyclic or simple cyclic counterparts.[2][4]

Enhanced Three-Dimensionality and Increased sp³ Character

The defining feature of a spirocycle is the single atom shared by two rings, which forces a non-planar, three-dimensional arrangement.[5] This is a significant departure from the largely two-dimensional nature of aromatic rings. This increased three-dimensionality, quantified by a higher fraction of sp³-hybridized carbon atoms (Fsp³), has been correlated with a higher probability of clinical success.[6][7] A higher Fsp³ count often leads to improved solubility, a more favorable metabolic profile, and a reduced likelihood of off-target effects.[8]

Improved Physicochemical and Pharmacokinetic Properties

The unique topology of spirocyclic amines directly translates to improvements in key drug-like properties. The rigid framework can shield metabolically labile sites, leading to enhanced metabolic stability.[8][9] Furthermore, the introduction of a spirocyclic amine can modulate a molecule's lipophilicity (LogP) and aqueous solubility, critical parameters for oral bioavailability and overall exposure.[6][10]

Table 1: Comparative Physicochemical Properties of Spirocyclic Amines and Their Analogs

ScaffoldStructurecLogPAqueous Solubility (µM)Metabolic Stability (t½, min)Reference
Piperazine Analog
N-ArylpiperazineCN1CCN(c2ccccc2)CC12.55015[8]
2,6-Diazaspiro[3.3]heptane Analog CN1C2CC1(CCN(c1ccccc1)C2)C1.825060[8]
Morpholine Analog
N-ArylmorpholineO1CCN(c2ccccc2)CC12.112025[4]
2-Oxa-6-azaspiro[3.3]heptane Analog C1C2(CO1)CN(c1ccccc1)C21.545075[4]

Note: The data presented in this table are representative examples collated from various sources and are intended for comparative purposes. Actual values will vary depending on the specific substituents.

Bioisosterism: A Gateway to Novel Chemical Space

Spirocyclic amines are increasingly utilized as bioisosteres for common heterocyclic motifs in drug discovery, such as piperazine and morpholine.[11][12] This bioisosteric replacement can maintain or improve biological activity while altering physicochemical properties to overcome liabilities such as poor metabolic stability or off-target activity. The constrained nature of the spirocyclic scaffold can also lead to novel intellectual property.

Application in Oncology: The Case of Revumenib

A compelling example of the successful application of a spirocyclic amine scaffold is Revumenib (SNDX-5613), a potent and selective inhibitor of the menin-MLL interaction for the treatment of acute leukemias with KMT2A rearrangements or NPM1 mutations.[11][13]

Mechanism of Action: Disrupting a Key Oncogenic Interaction

In certain types of leukemia, the protein menin forms a complex with the MLL1 fusion protein, which then binds to chromatin and drives the expression of oncogenes like HOXA9 and MEIS1, leading to uncontrolled cell proliferation.[2][5][14] Revumenib, which features a central spirocyclic amine, is designed to bind to a specific pocket on menin, thereby preventing its interaction with MLL1.[15] This disruption of the menin-MLL1 complex leads to the downregulation of the target oncogenes, inducing differentiation and apoptosis in the leukemic cells.[3]

Menin_MLL_Pathway MLL_fusion MLL1 Fusion Protein Menin Menin MLL_fusion->Menin Chromatin Chromatin MLL_fusion->Chromatin Binding Menin->Chromatin Binding Oncogenes Oncogene Transcription (HOXA9, MEIS1) Chromatin->Oncogenes Activation Leukemia Leukemic Proliferation Oncogenes->Leukemia Differentiation Cell Differentiation & Apoptosis Revumenib Revumenib (Spirocyclic Amine) Revumenib->Menin Inhibition

Caption: Mechanism of action of Revumenib in inhibiting the Menin-MLL signaling pathway.

Protocols for the Synthesis of Spirocyclic Amine Scaffolds

The successful implementation of spirocyclic amines in drug discovery programs hinges on the availability of robust and scalable synthetic routes. This section provides detailed, step-by-step protocols for the synthesis of key spirocyclic amine scaffolds. These protocols are designed to be self-validating, with clear instructions and checkpoints.

Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative

This protocol describes a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination followed by cyclization.[2]

Synthesis_Workflow Start 1-Benzyl-3-formyl-3-chloromethylazetidine Reductive_Amination Reductive Amination (Aniline, Acetic Acid, NaBH(OAc)3) Start->Reductive_Amination Intermediate (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine Reductive_Amination->Intermediate Cyclization Cyclization (t-BuOK, THF, 70°C) Intermediate->Cyclization Product 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane Cyclization->Product

Caption: Synthetic workflow for a 2,6-diazaspiro[3.3]heptane derivative.

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-formyl-3-chloromethylazetidine (1.0 eq) in 1,2-dichloroethane (0.2 M), add aniline (1.0 eq) and glacial acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

Step 2: Cyclization

  • To a solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) in a sealed tube, add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF).

  • Heat the reaction mixture at 70 °C for 90 minutes.

  • Add an additional portion of potassium tert-butoxide (1.0 eq, 1.0 M solution in THF) and continue heating for another 60 minutes.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[2]

Synthesis of Spirocyclic 1,2-Diamines via Dearomatizing Intramolecular Diamination

This protocol outlines a method for the stereocontrolled synthesis of complex spirotricyclic systems containing an embedded syn-1,2-diaminocyclohexane unit.[5][8][14][16]

Step 1: Preparation of the Urea Precursor

  • To a solution of 3-(4-hydroxyphenyl)propylamine (1.0 eq) in a suitable solvent such as dichloromethane, add the desired isocyanate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the N-substituted (4-hydroxyphenylpropyl)urea.

Step 2: Oxidative Dearomatization and Cyclization

  • Dissolve the N-substituted (4-hydroxyphenylpropyl)urea (1.0 eq) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and dichloromethane (0.2 M).

  • Cool the solution to 0 °C.

  • Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 3-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the spirotricyclic 1,2-diamine derivative.[5][8][14][16]

Conclusion and Future Outlook

Spirocyclic amines have firmly established themselves as privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional flat aromatic structures, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1][3] The synthetic methodologies to access these complex structures are continually advancing, making them more accessible for exploration in drug discovery programs.[17][18] As our understanding of the intricate interactions between small molecules and their biological targets deepens, the rational design and incorporation of spirocyclic amines will undoubtedly play an increasingly pivotal role in the development of innovative and effective medicines.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 199-202. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Borkin, D., He, S., Miao, H., Kempinska, K., Pollock, J., Chase, J., ... & Cierpicki, T. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry, 57(21), 9126-9142. [Link]

  • Deman, T., & Tourwé, D. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-6. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 54(43), 12598-12601. [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ChemRxiv. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., ... & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Merck & Co., Inc. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Spirocycles in Drug Discovery. (2017). Sygnature Discovery. [Link]

  • National Cancer Institute. (2023). Revumenib Shows Promise in Treating Advanced Acute Myeloid Leukemia. National Cancer Institute. [Link]

  • OncLive. (2025). Targeting Menin: A New Frontier in Treating Refractory Leukemias. OncLive. [Link]

  • Issa, G. C., & DiNardo, C. D. (2024). Revumenib for patients with acute leukemia: a new tool for differentiation therapy. Journal of Hematology & Oncology, 17(1), 1-10. [Link]

  • Waled, W. H., Al-Ibad, S. S., Al-Otaibi, T. M., Al-Ghamdi, S. S., & El-Shehawi, A. M. (2024). Synergistic Effects of the RARalpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation. International Journal of Molecular Sciences, 25(7), 3762. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). Royal Society of Chemistry. [Link]

  • Fominova, K., Diachuk, T., Granat, D., Savchuk, T., Vilchynskyi, V., Svitlychnyi, O., ... & Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294-11305. [Link]

Sources

Method

Application Note: Synthetic Routes to Spirocyclic Drugs

Executive Summary: Escaping "Flatland" In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates.[1] Spir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates.[1] Spirocyclic scaffolds—structures where two rings share a single atom (the spiro center)—are at the forefront of this shift.[2]

Why Spirocycles?

  • Fsp³ Saturation: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved solubility and reduced promiscuity (off-target binding).

  • Bioisosterism: Spiro[3.3]heptanes and spiro[3.5]nonanes serve as rigid, metabolically stable bioisosteres for morpholines and piperazines.

  • IP Novelty: They offer unique vectors for side-chain attachment, often bypassing crowded patent spaces occupied by flat heterocycles.

This guide details the strategic classification of synthetic routes and provides validated protocols for constructing high-value spirocyclic cores, including the 2-oxa-6-azaspiro[3.3]heptane (a morpholine surrogate) and spiro-oxindoles (privileged scaffolds in oncology).

Strategic Classification of Synthetic Routes

The synthesis of spirocycles requires overcoming the steric strain inherent in forming a quaternary center, particularly in small rings. We categorize the primary methodologies into four dominant logic gates:

The Four Logic Gates of Spiro-Synthesis

SpiroRoutes Start Target Spirocycle Method1 1. Double Alkylation (The Classic) Start->Method1 Method2 2. Cycloaddition (The Complexity Generator) Start->Method2 Method3 3. Ring-Closing Metathesis (The Macro-Spiro) Start->Method3 Method4 4. Rearrangement (The Strain Release) Start->Method4 M1_Ex Ex: Buspirone, Revumenib (Active Methylene + Bis-electrophile) Method1->M1_Ex M2_Ex Ex: Spiro-oxindoles (1,3-Dipolar Cycloaddition) Method2->M2_Ex M3_Ex Ex: Large Spirocycles (Ru-Catalyzed RCM) Method3->M3_Ex M4_Ex Ex: Spiro[3.3]heptan-1-one (Semipinacol Rearrangement) Method4->M4_Ex

Figure 1: Strategic classification of synthetic routes to spirocyclic scaffolds.

Detailed Protocol A: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Application: This scaffold is a rigid, non-planar bioisostere of morpholine. It is widely used to improve the metabolic stability of drug candidates (e.g., analogs of Olaparib). Mechanism: Double intramolecular cyclization via nucleophilic substitution.

Reaction Scheme

The synthesis leverages the reactivity of pentaerythritol tribromide (or similar derivatives) with a sulfonamide nucleophile to form the azetidine ring, while the oxetane ring is pre-formed or formed concurrently.

Key Transformation: Tribromopentaerythritol derivative + Tosylamide + Base → N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

Materials & Reagents
ReagentEquiv.RoleCAS No.
3,3-Bis(bromomethyl)oxetane 1.0Electrophile Core23588-66-1
p-Toluenesulfonamide (TsNH₂) 1.1Nitrogen Source70-55-3
Potassium Carbonate (K₂CO₃) 2.5Base584-08-7
DMF (Anhydrous) SolventReaction Medium68-12-2
Magnesium / Methanol ExcessDeprotection7439-95-4
Step-by-Step Procedure
Stage 1: Spiro-Cyclization
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Dissolution: Add 3,3-bis(bromomethyl)oxetane (10 mmol, 2.44 g) and p-toluenesulfonamide (11 mmol, 1.88 g) to anhydrous DMF (50 mL).

  • Base Addition: Add K₂CO₃ (25 mmol, 3.45 g) in a single portion.

  • Reaction: Heat the mixture to 110°C for 16 hours. Note: Monitoring by TLC (Hexane/EtOAc 3:1) should show consumption of the dibromide.

  • Workup: Cool to room temperature. Pour into ice-water (200 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Target Yield: 75-85% of N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Stage 2: Deprotection (Mg/MeOH)

Critique: While acid hydrolysis (HBr/AcOH) is common, it can open the strained oxetane ring. The Mg/MeOH reductive cleavage is milder and preserves the spiro[3.3] system.

  • Reaction: Dissolve the N-tosyl intermediate (5 mmol) in anhydrous Methanol (50 mL). Add Magnesium turnings (50 mmol, 1.2 g) and a catalytic amount of iodine.

  • Sonication: Sonicate the mixture (or stir vigorously) at room temperature. The reaction is exothermic; maintain temp <40°C.

  • Completion: Monitor by LC-MS (disappearance of Ts-protected mass).

  • Isolation: Filter off excess Mg. Concentrate the filtrate. The residue is the free amine (often as a salt if quenched with acid). For the free base, treat with basic resin or careful neutralization.

QC & Validation Parameters
  • ¹H NMR (DMSO-d₆): Look for the characteristic "singlets" (or tight multiplets) of the spiro-methylene groups. The rigidity makes these protons diastereotopic but often appear simple due to symmetry.

    • Oxetane protons: ~4.5 ppm.

    • Azetidine protons: ~3.5 ppm.

  • ¹³C NMR: A distinct quaternary spiro-carbon signal around 35-40 ppm.

Detailed Protocol B: Multicomponent Synthesis of Spiro-Oxindoles

Application: Spiro-oxindoles are "privileged structures" found in MDM2 inhibitors and anti-mitotic agents. Method: One-pot [3+2] Cycloaddition (1,3-Dipolar Cycloaddition). Green Chemistry Aspect: This reaction is atom-economical and often requires no metal catalyst.

Reaction Workflow[1][2][3][4]

OxindoleSynthesis Isatin Isatin Derivative (Electrophile 1) Azomethine In Situ Formation of Azomethine Ylide Isatin->Azomethine Decarboxylation (-CO2) AminoAcid Amino Acid (e.g., Proline/Sarcosine) AminoAcid->Azomethine Dipolarophile Dipolarophile (Chalcone/Nitrostyrene) Cycloaddition [3+2] Cycloaddition (Concerted) Dipolarophile->Cycloaddition Azomethine->Cycloaddition Product Spiro-Oxindole (4 Stereocenters) Cycloaddition->Product

Figure 2: Multicomponent cascade for spiro-oxindole assembly.

Protocol
  • Reagents: Combine Isatin (1.0 mmol), L-Proline (1.2 mmol), and trans-Chalcone (1.0 mmol) in Methanol (10 mL).

  • Conditions: Reflux at 65°C for 2-4 hours.

  • Mechanism: Isatin condenses with proline to form an iminium ion, which decarboxylates to generate an azomethine ylide (1,3-dipole). This dipole traps the chalcone (dipolarophile) stereoselectively.

  • Workup: The product usually precipitates from methanol upon cooling. Filter and wash with cold methanol.

  • Stereochemistry: This reaction is highly diastereoselective. The endo-transition state is favored, typically yielding the product where the oxindole carbonyl and the nitro/ketone group of the dipolarophile are cis or spatially proximal depending on secondary orbital interactions.

Case Study: Revumenib (2024 Approval)

Drug: Revumenib (SNDX-5613) Indication: Acute Leukemia (Menin-MLL inhibitor).[3] Structural Feature: Contains a 2,7-diazaspiro[3.5]nonane core. Significance: This specific spirocycle positions the piperidine nitrogen to interact with the Tyr319/Tyr323 pocket of Menin via a cation-π interaction.[3] A flat piperazine analog would lack the precise vector required for this high-affinity binding. Synthesis Insight: The 2,7-diazaspiro[3.5]nonane scaffold is typically constructed via:

  • Double alkylation of N-protected piperidone with a bis-electrophile (like 1-bromo-3-chloropropane equivalent).

  • Or, more commonly, starting from a protected 4-piperidinecarboxylate, alkylating to form the quaternary center, and then cyclizing to form the azetidine ring.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Moshnenko, N., et al.[4][5] (2023).[5] Provides a comprehensive review of industrial routes to spirocyclic drugs.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Zheng, Y. & Tice, C.M. (2020).[2][6][7] Discusses Fsp3 and bioisosteric properties.[1]

  • Strained spiro heterocycles as potential bioisosteres. RSC Publishing (2025). Updates on spiro[3.3]heptane synthesis.

  • Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles. J. Org. Chem. (2022).[4][8] Detailed protocols for spiro-oxindole formation.

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Burkhard, J.A., et al. (2010). Foundational work on spiro[3.3]heptane synthesis.[1][9][10][11][12]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for 2,5-Dioxaspiro[3.5]nonan-7-amine synthesis

Welcome to the technical support guide for the synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic synthesis, specifically focusing on the critical reductive amination step required to produce the target primary amine.

The synthesis of this spirocyclic amine is most effectively approached via the direct reductive amination of its ketone precursor, 2,5-Dioxaspiro[3.5]nonan-7-one. This guide will focus exclusively on the optimization and troubleshooting of this key transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the reductive amination of 2,5-Dioxaspiro[3.5]nonan-7-one.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows primarily unreacted starting ketone. What are the likely causes?

A1: This is a common issue that typically points to inefficient formation of the crucial imine or iminium ion intermediate. The reductive amination is an equilibrium-driven process, and if the equilibrium favors the starting materials, the reduction step cannot proceed efficiently.[1]

  • Causality: The reaction between a ketone and an amine source (like ammonia) to form an imine is reversible.[2] The presence of water, a byproduct of this condensation, can push the equilibrium back towards the starting materials. Furthermore, the reaction is often catalyzed by mild acid; improper pH can stall the reaction.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF)). If using methanol, ensure it is of anhydrous grade. Consider adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.

    • Optimize pH: The reaction requires a weakly acidic environment (typically pH 5-6) to facilitate dehydration of the carbinolamine intermediate without fully protonating and deactivating the ammonia source.[3] If not already present, add a catalytic amount of acetic acid (AcOH).

    • Increase Concentration: Le Chatelier's principle dictates that increasing the concentration of reactants can drive the equilibrium forward. Try increasing the concentration of your ammonia source (e.g., using a solution of ammonia in methanol or ammonium acetate).

Q2: My main impurity is 2,5-Dioxaspiro[3.5]nonan-7-ol, the corresponding alcohol. How can I prevent this side reaction?

A2: The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting ketone faster than it reduces the imine intermediate.[4] This is a problem of chemoselectivity.

  • Causality: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce unactivated ketones. The goal is to use a reagent that is "just right"—active enough to reduce the C=N bond of the iminium ion but sluggish towards the C=O bond of the ketone.

  • Troubleshooting Steps:

    • Change the Reducing Agent: This is the most critical fix. Switch to a more selective (less reactive) hydride donor.

      • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for many reductive aminations due to its excellent selectivity. It is particularly effective in solvents like DCE or THF.[5][6]

      • Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent. It is stable in mildly acidic conditions, making it ideal for one-pot reactions where the imine is formed in situ.[1][7]

    • Modify the Procedure (if using NaBH₄): If you must use NaBH₄, employ an indirect or stepwise procedure. First, mix the ketone and ammonia source in the solvent with a catalytic acid. Allow sufficient time for the imine to form (monitor by TLC or IR for the disappearance of the C=O stretch). Only then, add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C), to minimize ketone reduction.

Data Presentation: Impact of Reducing Agent on Selectivity

The choice of reducing agent is paramount for minimizing the alcohol byproduct. The table below illustrates the expected outcomes from a screening study.

Reducing AgentTypical SolventRelative ReactivityExpected Amine:Alcohol RatioKey Considerations
Sodium BorohydrideMeOH, EtOHHighLow to ModerateProne to reducing the starting ketone. Best used in a two-step protocol.
Sodium Cyanoborohydride MeOH, THFModerateHighSelective for iminium ions at pH 5-7.[6] Can generate toxic HCN upon acidic workup.
Sodium Triacetoxyborohydride DCE, DCM, THFModerateVery HighExcellent selectivity; often the preferred reagent for one-pot procedures.[5]
H₂ with Pd/C CatalystMeOH, EtOHHighVariableCan be highly effective but may require pressure and can sometimes lead to debenzylation if other protecting groups are present.

Frequently Asked Questions (FAQs)

Q: What is the best nitrogen source for synthesizing this primary amine?

A: For a primary amine, you need a source of ammonia (NH₃). Several options are available, each with its own advantages:

  • Ammonium Acetate (NH₄OAc): Highly recommended. It serves as both the ammonia source and the mild acid catalyst required for imine formation.

  • Ammonia in an Organic Solvent: Commercially available solutions of NH₃ in methanol or dioxane are very effective.

  • Ammonium Formate (HCOONH₄): Can be used, especially in transfer hydrogenation conditions with catalysts like Iridium complexes, where it acts as both the nitrogen and hydride source.[4][8]

Q: How critical is the reaction temperature?

A: Temperature affects both reaction rate and selectivity. Most reductive aminations are run at ambient temperature.[9]

  • Low Temperature (0 °C to RT): Generally favored. It helps improve selectivity by minimizing the direct reduction of the ketone, especially when using more reactive reducing agents.

  • Elevated Temperature (40-50 °C): May be required for sterically hindered ketones to accelerate slow imine formation. However, this can also increase the rate of side reactions. It is best to start at room temperature and only apply heat if the reaction stalls.

Q: What is the recommended method for reaction monitoring and workup?

A:

  • Monitoring: Thin-Layer Chromatography (TLC) is effective. Stain with potassium permanganate (KMnO₄), as the amine product will be visible while the ketone may not be. LC-MS is ideal for confirming the mass of the product and identifying byproducts like the alcohol.

  • Workup: Once the reaction is complete, quench it carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid catalyst and any remaining hydride reagent. Extract the product with an organic solvent like ethyl acetate or DCM. The amine product can then be purified via silica gel column chromatography.

Experimental Protocols

Optimized Protocol for Reductive Amination using STAB

This protocol is a robust starting point for the synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,5-Dioxaspiro[3.5]nonan-7-one (1.0 eq) and ammonium acetate (3.0-5.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a solution of approximately 0.1 M concentration relative to the ketone.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the initial formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of methanol in DCM, often with 1% triethylamine to prevent streaking) to yield the pure 2,5-Dioxaspiro[3.5]nonan-7-amine.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the reductive amination step.

TroubleshootingWorkflow start Problem: Low Yield of Amine check_sm Analyze Crude Reaction Mixture (LC-MS) start->check_sm sm_only Result: Mostly Starting Ketone check_sm->sm_only Main Peak? alcohol Result: Significant Alcohol Byproduct check_sm->alcohol Main Impurity? complex_mix Result: Complex Mixture check_sm->complex_mix Other? sol_sm Diagnosis: Inefficient Imine Formation Actions: 1. Ensure anhydrous conditions (add sieves). 2. Add catalytic AcOH if pH is neutral. 3. Increase NH4OAc concentration. sm_only->sol_sm sol_alcohol Diagnosis: Poor Chemoselectivity Actions: 1. Switch to a milder reducing agent (STAB). 2. Lower reaction temperature to 0 °C. 3. Use a two-step protocol. alcohol->sol_alcohol sol_complex Diagnosis: Potential Decomposition Actions: 1. Re-verify starting material purity. 2. Consider milder workup conditions (avoid strong acid/base). 3. Lower reaction temperature. complex_mix->sol_complex

Caption: A decision-tree workflow for troubleshooting low product yield.

References

  • Optimization of the reaction conditions for the reductive amination of... - ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. [Link]

  • Mahesh, M. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules. [Link]

  • Nguyen, T. Q., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega. [Link]

  • Tappe, N. A., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics. [Link]

  • Crimmins, M. T., & Shamszad, M. (2005). Preparation of the 5/5-Spiroketal of the Ritterazines. Organic Letters. [Link]

  • Preparation of steroidal amines (7), (8), and (9) from steroidal... - ResearchGate. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Mahesh, M. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. [Link]

  • Wikipedia. Spiroketals. [Link]

  • Postulated mechanism for the spiroketal formation. - ResearchGate. [Link]

  • Litskan, Y., & Vashchenko, B. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Brimble, M. A., & Gibson, J. S. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry. [Link]

  • PubChemLite. 2,5-dioxaspiro[3.5]nonan-7-amine. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. - Semantic Scholar. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. - ResearchGate. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. - French-Ukrainian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2,5-Dioxaspiro[3.5]nonan-7-amine Derivatives

Welcome to the technical support center for the crystallization of 2,5-Dioxaspiro[3.5]nonan-7-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2,5-Dioxaspiro[3.5]nonan-7-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this unique spirocyclic scaffold. Our goal is to provide practical, in-depth solutions grounded in established crystallographic principles to help you achieve high-quality, crystalline material.

The spirocyclic nature of these compounds, featuring a central quaternary carbon shared by two rings, can introduce conformational rigidity and unique packing challenges. Combined with the basicity of the amine functionality, this often requires a nuanced approach to crystallization. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is crystallization of my 2,5-Dioxaspiro[3.5]nonan-7-amine derivative proving difficult?

A1: The crystallization behavior of these derivatives is influenced by several factors inherent to their structure. The spiro center creates a three-dimensional, non-planar geometry which can hinder efficient molecular packing.[1][2] Furthermore, the amine group can form strong hydrogen bonds, which, while often beneficial for creating a stable crystal lattice, can also lead to the formation of amorphous salts or oils if not properly controlled.[3][4] The conformational flexibility of the six-membered ring and the specific substituents on your derivative also play a significant role.

Q2: What is the first step I should take before attempting crystallization?

A2: Ensure the purity of your material. Crystallization is a purification technique, but its success is significantly hampered by the presence of impurities, which can inhibit nucleation or disrupt crystal lattice formation.[5][6][7] A minimum purity of 90-95% is recommended.[8] Use techniques like NMR and LC-MS to confirm the identity and purity of your compound. The presence of residual solvents or unreacted starting materials is a common cause of crystallization failure.

Q3: Should I crystallize my compound as a free base or as a salt?

A3: This is a critical consideration. As a free base, the molecule's hydrogen bonding is primarily between the amine and the oxane oxygens or with other amine molecules. If this leads to oiling out or amorphous solids, converting the amine to a salt (e.g., hydrochloride or tartrate) introduces stronger, more directional ionic interactions and new hydrogen bonding partners. This often dramatically improves the likelihood of forming a well-ordered crystal lattice.[4] The choice of counter-ion can also be used to screen for different crystal forms (polymorphs).

Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My compound is not precipitating from solution at all.

This issue stems from a failure to achieve a sufficient level of supersaturation, the thermodynamic driving force for crystallization.[9]

Cause A: The solvent is too good. If the compound is highly soluble in your chosen solvent even at low temperatures, it will not crystallize.[8]

  • Solution 1: Antisolvent Addition. This is a highly effective technique where a second solvent (the antisolvent), in which your compound is poorly soluble, is slowly added to a solution of your compound.[10][11] This reduces the overall solubility of the solute, inducing crystallization.[12][13] The key is slow addition to avoid crashing out an amorphous powder.[14]

  • Solution 2: Slow Evaporation. If your compound is dissolved in a relatively volatile solvent, allowing the solvent to evaporate slowly over hours or days can gradually increase the concentration to the point of crystallization. This is a gentle method that often yields high-quality single crystals.[8][10]

  • Solution 3: Vapor Diffusion. This technique is excellent for small quantities of material.[8][15] A solution of your compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile antisolvent. The vapor from the antisolvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[16][17]

Cause B: The solution is not concentrated enough.

  • Solution: Before cooling or adding an antisolvent, gently heat the solution while stirring to evaporate some of the solvent. Be cautious not to overheat and decompose the compound. Once you observe the first signs of persistent cloudiness (saturation point), add a small amount of solvent back to redissolve it completely before proceeding with slow cooling.[18]

Problem 2: My compound is "oiling out" instead of forming crystals.

"Oiling out" or liquid-liquid phase separation occurs when the solute separates from the solution as a liquid layer rather than a solid.[19] This often happens when the supersaturation is too high or when the melting point of the compound is lower than the temperature of the solution.[20] The resulting oil is a solute-rich phase that can trap impurities and rarely solidifies into a crystalline form.[19][21]

Cause A: Supersaturation is being generated too quickly. Rapid cooling or fast antisolvent addition can shock the system, favoring the kinetically faster process of oil formation over the more ordered process of crystal nucleation.[19]

  • Solution 2: Slower Antisolvent Addition. Add the antisolvent dropwise with vigorous stirring at a slightly elevated temperature. This prevents localized areas of very high supersaturation.[19]

  • Solution 3: Reduce Concentration. Start with a more dilute solution. This lowers the potential to reach the critical supersaturation level where oiling occurs.[19]

Cause B: Unfavorable solvent system.

  • Solution: Change Solvents. The choice of solvent is paramount.[24] If you are using a very high-boiling point solvent, the solution temperature might be above the melting point of your compound (or a low-melting point solvate). Try a solvent with a lower boiling point.[24]

Problem 3: I'm getting a fine powder or very small needles, not well-defined crystals.

This indicates that the nucleation rate is much faster than the crystal growth rate. Many small crystals form rapidly instead of fewer, larger crystals growing slowly.

  • Solution 1: Reduce Supersaturation. This is the most common cause. Use less antisolvent, cool more slowly, or start with a slightly less concentrated solution. The goal is to stay in the "metastable zone" where spontaneous nucleation is unlikely, but growth on existing crystals is favored.[19]

  • Solution 2: Seeding. Introduce a small number of pre-existing crystals (seed crystals) into a slightly supersaturated solution.[19][25] This bypasses the need for primary nucleation and promotes controlled growth on the seeds. If you don't have seed crystals, try scratching the inside of the flask with a glass rod below the solvent line to create microscopic imperfections that can initiate nucleation.[18]

  • Solution 3: Slurry Maturation (Ostwald Ripening). If you have a powder or a mix of amorphous and crystalline material, stirring it as a slurry in the mother liquor for an extended period (hours to days) can lead to a transformation.[25] The less stable, smaller particles will dissolve and redeposit onto the more stable, larger crystals, improving overall crystallinity and particle size.

Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
  • Place ~10-20 mg of your compound into several small vials.

  • Add a single solvent to each vial from the list below, dropwise, until the solid dissolves at room temperature. Note the approximate solubility.

  • For solvents where the compound is soluble, place the vials in a -20°C freezer and observe for crystal formation after 24 hours.

  • For solvents where the compound is poorly soluble, heat the vial gently to see if it dissolves. If it does, allow it to cool slowly to see if crystals form. These are good candidates for single-solvent cooling crystallization.

  • Identify pairs of "good" solvents (where the compound is soluble) and "bad" solvents (antisolvents, where it is insoluble) that are miscible. These pairs can be used for antisolvent crystallization.

Solvent System Suitability for Spirocyclic Amines Polarity Potential Use Case Comments
Alcohols (Methanol, Ethanol, Isopropanol) HighGood SolventsCan form strong H-bonds. Good for dissolving the compound initially.
Esters (Ethyl Acetate) MediumGood SolventOften a good balance of solvency.[8]
Ketones (Acetone) MediumGood SolventVolatile, be cautious of rapid evaporation.[8]
Ethers (THF, MTBE, Diethyl Ether) Low-MediumAntisolvent/Co-solventGood for antisolvent addition into more polar solutions.[26]
Hydrocarbons (Heptane, Hexane, Toluene) LowAntisolventsExcellent for precipitating polar compounds from solutions.[27]
Acetonitrile HighGood SolventCan promote different crystal packing due to its linear shape.
Water Very HighAntisolvent (for free base) / Solvent (for salts)Use with caution; spiro-acetals can be sensitive to acidic pH.
Protocol 2: Antisolvent Crystallization by Slow Addition
  • Dissolve your compound in a minimal amount of a "good" solvent (e.g., isopropanol) at a slightly elevated temperature (e.g., 40-50°C).

  • Ensure the solution is fully dissolved and free of particulate matter (filter if necessary).

  • Set up the flask with efficient stirring.

  • Using a syringe pump or a dropping funnel, add a chosen antisolvent (e.g., heptane) at a very slow rate (e.g., 1 mL/minute).

  • Monitor the solution for the onset of cloudiness (nucleation). Once turbidity appears, you can stop or significantly slow the antisolvent addition.

  • Allow the resulting slurry to stir at temperature for 1-2 hours to allow for crystal growth.

  • Cool the mixture slowly to room temperature, and then further cool in an ice bath before isolating the crystals by filtration.

Visual Troubleshooting Guide

A logical workflow can help diagnose and solve crystallization issues systematically.

Troubleshooting_Crystallization Start Start: Dissolved Compound No_Solid Problem: No Solid Forms Start->No_Solid Slow Cool Oil_Out Problem: 'Oiling Out' Occurs Start->Oil_Out Rapid Cool / Antisolvent Powder Problem: Fine Powder / Tiny Needles Start->Powder Moderate Cool Success Success: Well-defined Crystals Start->Success Optimal Conditions Cause_NoSolid Cause: Insufficient Supersaturation No_Solid->Cause_NoSolid Cause_Oil Cause: Supersaturation Too High / Too Fast Oil_Out->Cause_Oil Cause_Powder Cause: Nucleation >> Growth Powder->Cause_Powder Sol_Evap Solution: Slow Evaporation Cause_NoSolid->Sol_Evap Sol_Anti Solution: Add Antisolvent Cause_NoSolid->Sol_Anti Sol_Vapor Solution: Vapor Diffusion Cause_NoSolid->Sol_Vapor Sol_Evap->Success Sol_Anti->Success Sol_Vapor->Success Sol_Cool Solution: Reduce Cooling Rate Cause_Oil->Sol_Cool Sol_Dilute Solution: Use More Solvent Cause_Oil->Sol_Dilute Sol_Solvent Solution: Change Solvent System Cause_Oil->Sol_Solvent Sol_Cool->Success Sol_Dilute->Success Sol_Solvent->Success Sol_Seed Solution: Add Seed Crystals Cause_Powder->Sol_Seed Sol_Slurry Solution: Slurry / Temp Cycling Cause_Powder->Sol_Slurry Sol_SlowSS Solution: Slower Supersaturation Cause_Powder->Sol_SlowSS Sol_Seed->Success Sol_Slurry->Success Sol_SlowSS->Success

Caption: Troubleshooting workflow for common crystallization problems.

References
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Ng, W. K. (n.d.). Effects of impurities on crystal growth processes. ScholarBank@NUS. Retrieved from [Link]

  • Rocha, F., & Martins, R. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. Retrieved from [Link]

  • Rocha, F., et al. (2006, November 11). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. Retrieved from [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • (2024, December 25). Understanding Oiling-Out in Crystallization Processes. Retrieved from [Link]

  • (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Liu, W., et al. (n.d.). Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. PMC. Retrieved from [Link]

  • Guan, L., & Dong, H. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH. Retrieved from [Link]

  • (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). Retrieved from [Link]

  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Gildenhuys, J., et al. (n.d.). Conformational polymorphism in a chiral spiro-cis-ansa-bridged cyclotriphosphazene derivative. IUCr Journals. Retrieved from [Link]

  • Kurup, M., & Raj, A. R. (2018, January 16). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. Retrieved from [Link]

  • (2013, February 3). Recrystallization (help meeeeee). r/chemistry - Reddit. Retrieved from [Link]

  • Sheikh, A. Y., et al. (n.d.). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. Retrieved from [Link]

  • (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. General Science. Retrieved from [Link]

  • (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Rohani, S. (n.d.). Applications of the crystallization process in the pharmaceutical industry. Retrieved from [Link]

  • Nagy, Z. K., & Braatz, R. D. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Desiraju, G. R. (n.d.). Polymorphism. Resonance. Retrieved from [Link]

  • Vedantu. (n.d.). Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

  • (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dioxaspiro[3.5]nonan-7-amine. PubChemLite. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Wang, Z., et al. (2016, October 18). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

Sources

Troubleshooting

handling and storage recommendations for 2,5-Dioxaspiro[3.5]nonan-7-amine

Technical Support Guide: Handling & Storage of 2,5-Dioxaspiro[3.5]nonan-7-amine Technical Profile & Compound Snapshot Before handling 2,5-Dioxaspiro[3.5]nonan-7-amine, it is critical to understand its dual nature: it con...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Handling & Storage of 2,5-Dioxaspiro[3.5]nonan-7-amine

Technical Profile & Compound Snapshot

Before handling 2,5-Dioxaspiro[3.5]nonan-7-amine, it is critical to understand its dual nature: it contains a basic primary amine and a strained oxetane ring.[1][2][3] This combination dictates specific handling protocols to prevent degradation.[1][2][3]

PropertySpecificationTechnical Note
CAS Number Refer to Supplier (CID: 135392148)Often custom synthesized; verify batch-specific CAS.
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Physical State Viscous Oil or Low-Melting SolidHygroscopic.[1][2][3] Tends to solidify upon prolonged refrigeration.[1][2][3]
pKa (Predicted) ~9.5 – 10.0Slightly lower than typical alkyl amines due to the inductive effect of the ether oxygens.[1][2][3]
Key Sensitivity Acid & CO₂ Sensitive The oxetane ring is acid-labile; the amine reacts with atmospheric CO₂.[1][2][3]

Storage Recommendations (The "Golden Rules")

Q: How should I store the neat compound for long-term stability?

A: The stability of 2,5-Dioxaspiro[3.5]nonan-7-amine relies on preventing two primary degradation pathways: oxidative/carbamate formation (amine) and ring-opening polymerization (oxetane).[1][2][3]

  • Temperature: Store at 2°C to 8°C (Refrigerated). For storage >6 months, -20°C is recommended.[1][2][3]

  • Atmosphere: Strictly under Inert Gas (Argon or Nitrogen) .[1][2][3][4]

    • Why? Primary amines greedily absorb atmospheric CO₂ to form solid carbamate salts (often seen as a white crust).[1][2][3] This alters the stoichiometry of your reactions.[1][2][3]

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Protects from light (preventing photo-oxidation) and ensures a chemical-resistant seal.[1][2][3]

  • State: If possible, store as the Hydrochloride (HCl) or Oxalate salt . The salt forms are significantly more stable than the free base oil.[2]

Handling & Solubility Guidelines

Q: What solvents are compatible with this compound?

A:

  • Recommended: Dichloromethane (DCM), DMSO, Methanol, THF, Acetonitrile.[3][5]

  • Avoid:

    • Acidic Chloroform: Chloroform often contains HCl stabilizers that can trigger the ring-opening of the oxetane moiety.[1][2][3] Always use basic alumina-filtered or stabilized (amylene) chloroform.[2][3]

    • Ketones (Acetone/MEK): Avoid prolonged storage in ketones; primary amines can form imines (Schiff bases) over time.[1][2][3]

Q: Can I use acidic conditions for purification or reaction?

A: Proceed with Extreme Caution. The 2,5-dioxaspiro[3.5]nonane core contains an oxetane (4-membered ether) ring.[1][2][3]

  • Risk: Oxetanes possess significant ring strain (~106 kJ/mol).[1][2][3] Strong Brønsted acids (e.g., HCl, H₂SO₄) or strong Lewis acids (e.g., BF₃[3][5]·OEt₂) can protonate the ether oxygen, making it a good leaving group and triggering ring opening.[3][5]

  • Protocol: If acidic workup is necessary, keep the pH > 4 and temperature low (0°C). Quench immediately.

Troubleshooting Center (FAQ)

Scenario 1: The "White Crust" Phenomenon

  • User Question: "I opened the vial of the free amine, and after a few hours, a white solid formed around the rim. Is the compound degrading?"

  • Scientist Diagnosis: This is likely Carbamate Formation .[1][2][3]

  • Mechanism: R-NH₂ + CO₂ (air) → R-NH-COO⁻ ⁺H₃N-R[1][2][3]

  • Solution: This is a surface phenomenon.[1][2][3] The bulk material may still be intact.[1][2][3]

    • Flush the vial with Argon.[1][2][3]

    • Dissolve the crust in a basic organic solvent (e.g., DCM with a drop of Et₃N) to revert the carbamate if needed, or filter it off if it's insoluble.[3][5]

    • Prevention: Always backfill with inert gas after use.[1][2][3]

Scenario 2: Low Yield in Acid-Catalyzed Reactions

  • User Question: "I tried a reductive amination using acetic acid/NaBH(OAc)₃, but my yield is very low. Why?"

  • Scientist Diagnosis: Oxetane Ring Opening .

  • Causality: While reductive amination is standard, the oxetane ring in the spiro system can be sensitive to the acetic acid, especially if heated.[3][5]

  • Fix:

    • Switch to Ti(OiPr)₄ as the Lewis acid promoter (milder) followed by NaBH₄.[1][2][3]

    • Maintain strictly anhydrous conditions.

    • Keep the reaction at Room Temperature (RT) or below; do not heat.

Scenario 3: Solubility Issues in Non-Polar Solvents

  • User Question: "The compound won't dissolve in Hexanes or Toluene."

  • Scientist Diagnosis: High Polarity.[1][2][3]

  • Explanation: The spiro-ether oxygens and the primary amine make this molecule quite polar (low LogP).[1][2][3]

  • Fix: Use DCM or a DCM/MeOH mixture.[1][2][3] If a non-polar solvent is required for the reaction, try adding a co-solvent like THF.[3][5]

Visual Guide: Stability & Handling Decision Tree

The following diagram illustrates the decision logic for handling the free amine versus the salt form to ensure integrity.

HandlingProtocol Start Start: 2,5-Dioxaspiro[3.5]nonan-7-amine FormCheck Is it Free Amine or Salt? Start->FormCheck Salt Salt Form (HCl/Oxalate) FormCheck->Salt Salt FreeBase Free Amine (Oil/Solid) FormCheck->FreeBase Free Base StorageSalt Store RT or 4°C Desiccator recommended Salt->StorageSalt StorageBase Store -20°C Under Argon/Nitrogen FreeBase->StorageBase Usage Experimental Usage StorageSalt->Usage StorageBase->Usage AcidCheck Does reaction require Acid? Usage->AcidCheck StrongAcid Strong Acid (pH < 3) RISK: Oxetane Ring Opening AcidCheck->StrongAcid Yes (Strong) WeakAcid Weak Acid (pH 4-6) Keep Cold (0°C) AcidCheck->WeakAcid Yes (Weak) BaseCond Basic/Neutral Safe Zone AcidCheck->BaseCond No

Caption: Decision matrix for storage and experimental conditions to prevent oxetane degradation.

References

  • PubChem. (2025).[1][2][3][6] 2,5-dioxaspiro[3.5]nonan-7-amine (Compound CID 135392148).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Bull, J. A., et al. (2016).[2][3][5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][5] Chemical Reviews, 116(24), 15032–15085.[2][3][5] (Review of oxetane stability and handling). Available at: [Link][1][2][3]

  • Wuitschik, G., et al. (2010).[2][3][5] Oxetanes as Promising Modules in Drug Discovery.[1][2][3] Angewandte Chemie International Edition, 49(16), 2816-2850.[1][3][5] (Discussion on physicochemical properties and pKa modulation). Available at: [Link][1][2][3]

Sources

Optimization

Technical Support Center: Scale-Up Considerations for the Production of 2,5-Dioxaspiro[3.5]nonan-7-amine

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dioxaspiro[3.5]nonan-7-amine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dioxaspiro[3.5]nonan-7-amine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this valuable spirocyclic building block from lab-scale synthesis to pilot or manufacturing scale. Spirocyclic amines are increasingly sought after in medicinal chemistry for their ability to introduce three-dimensional complexity into molecular scaffolds.[1][2] However, their synthesis can present unique challenges, particularly during scale-up.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of producing 2,5-Dioxaspiro[3.5]nonan-7-amine efficiently and safely.

Plausible Synthetic Routes & Key Considerations

The synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine typically involves the formation of the spirocyclic ketal core followed by the introduction of the amine functionality. Two primary retrosynthetic pathways are generally considered for scale-up.

Route A: Reductive Amination of a Ketone Precursor

This is often the most direct route, involving the reductive amination of 2,5-Dioxaspiro[3.5]nonan-7-one. This approach is atom-economical, with water being the main byproduct.[3]

Route_A Ketone 2,5-Dioxaspiro[3.5]nonan-7-one Amine 2,5-Dioxaspiro[3.5]nonan-7-amine Ketone->Amine Reductive Amination Reagents NH3, H2 Reducing Agent (e.g., NaBH3CN) or Catalyst (e.g., Ru, Ir) Reagents->Amine

Caption: Route A: Reductive Amination Pathway.

Route B: Ketalization of a Protected Amino Ketone

This route involves first protecting a commercially available aminoketone, followed by ketalization to form the spirocycle, and a final deprotection step. While longer, this route can sometimes offer better control and easier purification of intermediates.

Route_B Start 4-Aminocyclohexanone (or derivative) ProtectedKetone N-Protected-4-aminocyclohexanone (e.g., N-Boc) Start->ProtectedKetone Protection (e.g., Boc2O) ProtectedSpiro N-Protected-2,5-dioxaspiro[3.5]nonan-7-amine ProtectedKetone->ProtectedSpiro Ketalization (e.g., with 3-(hydroxymethyl)oxetan-3-ol) FinalAmine 2,5-Dioxaspiro[3.5]nonan-7-amine ProtectedSpiro->FinalAmine Deprotection (e.g., TFA, HCl)

Caption: Route B: Protection-Ketalization-Deprotection Pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2,5-Dioxaspiro[3.5]nonan-7-amine? A1: 2,5-Dioxaspiro[3.5]nonan-7-amine is a valuable building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure is used to explore new chemical space in drug discovery, often as a bioisosteric replacement for more common rings like piperidine or cyclohexane to improve physicochemical properties such as solubility and metabolic stability.[4][5]

Q2: What are the most significant challenges when scaling up the production of this compound? A2: The key scale-up challenges are:

  • Efficient Water Removal: Ketalization reactions are equilibrium-driven. On a large scale, removing the water byproduct to drive the reaction to completion can be difficult and energy-intensive.[6][7]

  • Catalyst Efficiency and Removal: In reductive amination, catalyst poisoning by the product amine can occur, and complete removal of residual metal catalysts from the final product is critical for pharmaceutical applications.[3]

  • Product Isolation and Purification: The final amine product is often polar and may have some water solubility, complicating extraction and purification. Traditional distillation can be challenging due to its high boiling point and potential for thermal degradation.[8]

  • Safety and Handling: Handling reagents like sodium borohydride, pressurized hydrogen gas, or strong acids for deprotection requires stringent safety protocols and specialized equipment at scale.[9][10]

Q3: Which analytical techniques are recommended for in-process control (IPC)? A3: For monitoring reaction progress, a combination of techniques is recommended:

  • TLC: Useful for a quick qualitative check of starting material consumption.

  • GC-MS or LC-MS: Ideal for quantifying the conversion of starting material to product and identifying the formation of byproducts.

  • ¹H NMR: Can be used to determine the ratio of product to starting material directly from crude reaction aliquots.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Ketalization Stage (Route B)

Problem: My ketalization reaction is incomplete or has stalled.

  • Probable Cause 1: Inefficient Water Removal. The formation of a ketal is a reversible reaction, and the presence of water, a byproduct, will push the equilibrium back towards the starting materials.[11][12]

    • Solution: On a laboratory scale, a Dean-Stark apparatus is effective. During scale-up, this translates to a reactor equipped with a condenser and a water separator. Ensure the solvent forms a suitable azeotrope with water (e.g., toluene, cyclohexane). If an azeotrope is not used, employing a chemical drying agent that is compatible with the reaction conditions may be necessary, although this is less practical for very large scales.

  • Probable Cause 2: Catalyst Deactivation or Insufficient Loading. Acid catalysts (e.g., p-TsOH, H₂SO₄) are essential to protonate the carbonyl, making it more electrophilic.[7] The catalyst can be neutralized by basic impurities in the starting materials or solvents.

    • Solution: Ensure all starting materials and solvents are anhydrous and free of basic residues. Perform a catalyst loading study at the lab scale to determine the optimal concentration (typically 0.1-5 mol%). Sometimes, using a milder Lewis acid catalyst can prevent side reactions.[6]

  • Probable Cause 3: Steric Hindrance. Spirocycle formation can be sterically demanding.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. Be mindful of the thermal stability of your substrate. A higher catalyst loading or a stronger acid catalyst might also be necessary, but this should be balanced against the risk of side reactions.

Reductive Amination Stage (Route A)

Problem: The yield of the desired primary amine is low, and I observe the ketone starting material being reduced to an alcohol byproduct.

  • Probable Cause: Competitive Ketone Reduction. The reducing agent can directly reduce the ketone to an alcohol, competing with the desired reductive amination pathway.[3] This is especially problematic with aggressive hydrides.

    • Solution:

      • Use a pH-sensitive reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder and more selective for the protonated imine intermediate over the ketone at neutral to slightly acidic pH.

      • Two-step, one-pot procedure: Allow the ketone and ammonia source (e.g., ammonium acetate) to stir for a period to favor imine formation before introducing the reducing agent.

      • Catalytic Hydrogenation: Using H₂ gas with a suitable catalyst (e.g., Pd/C, Raney Nickel) often provides higher selectivity for the amine.

Problem: I am forming a significant amount of secondary amine impurity.

  • Probable Cause: Over-alkylation. The primary amine product is nucleophilic and can react with another molecule of the ketone to form an imine, which is then reduced to a secondary amine.[3]

    • Solution:

      • Use a large excess of the ammonia source: Employing a large excess of ammonia (either as dissolved gas, ammonium hydroxide, or an ammonium salt) shifts the equilibrium towards the formation of the primary amine.

      • Control the addition of the reducing agent: Slow, controlled addition of the reducing agent can help to minimize the concentration of the primary amine product available to react further.

      • Optimize temperature and pressure: Lower temperatures can sometimes reduce the rate of the secondary amine formation more than the primary amine formation.

Troubleshooting_Yield Start Low Yield in Reductive Amination Check_Byproduct Major Byproduct Observed? Start->Check_Byproduct Alcohol Alcohol from Ketone Reduction Check_Byproduct->Alcohol Alcohol Secondary_Amine Secondary Amine Impurity Check_Byproduct->Secondary_Amine Secondary Amine No_Reaction Mainly Starting Material Check_Byproduct->No_Reaction No/Slow Reaction Sol_Alcohol Solution: - Use milder reducing agent (e.g., NaBH3CN) - Pre-form imine before reduction - Switch to catalytic hydrogenation Alcohol->Sol_Alcohol Sol_Secondary Solution: - Use large excess of NH3 source - Slow addition of reducing agent - Lower reaction temperature Secondary_Amine->Sol_Secondary Sol_No_Reaction Solution: - Check catalyst activity - Ensure proper pH for imine formation - Increase temperature/pressure No_Reaction->Sol_No_Reaction

Caption: Troubleshooting flowchart for low yield in reductive amination.

Purification Stage

Problem: I am struggling with the aqueous workup; my product has high water solubility.

  • Probable Cause: The primary amine and the spiro-ether structure impart significant polarity and potential for hydrogen bonding, leading to solubility in the aqueous phase, especially at acidic pH where it forms an ammonium salt.

    • Solution:

      • Basify before extraction: Adjust the pH of the aqueous layer to >11 with NaOH or K₂CO₃ to ensure the amine is in its free base form, which is less water-soluble.

      • Use a more polar organic solvent: Solvents like dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol can be more effective than less polar solvents like ethyl acetate for extracting polar amines.

      • Brine wash: Washing the organic extracts with saturated NaCl solution (brine) helps to remove dissolved water and can "salt out" the organic product from any residual aqueous phase.

      • Acid/Base Swing Purification: Intentionally acidify the aqueous solution to trap the amine, wash with an organic solvent to remove non-basic impurities, then basify and extract the purified amine.[8]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol: Reductive Amination of 2,5-Dioxaspiro[3.5]nonan-7-one (Route A)
ParameterRecommended Condition
Reactants 2,5-Dioxaspiro[3.5]nonan-7-one (1.0 eq)
Ammonium Acetate (5-10 eq)
Sodium Cyanoborohydride (1.5-2.0 eq)
Solvent Methanol (MeOH)
Temperature 20-25 °C (Room Temperature)
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • Setup: To a reactor suitable for the intended scale, charge 2,5-Dioxaspiro[3.5]nonan-7-one (1.0 eq) and Methanol (approx. 5-10 mL per gram of ketone). Begin stirring.

  • Ammonia Source: Add ammonium acetate (5-10 eq). Stir the mixture for 1-2 hours at room temperature to facilitate imine formation.

  • Reduction: In a separate vessel, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) in a minimum amount of methanol. Add this solution dropwise to the reaction mixture over 1-2 hours, monitoring for any exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by LC-MS or GC-MS.

  • Quench: Once the reaction is complete, carefully quench the excess NaBH₃CN by the slow addition of 2M HCl until gas evolution ceases and the pH is ~7.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water and basify the aqueous solution to pH >11 with 4M NaOH.

    • Extract the aqueous layer 3-5 times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a DCM/MeOH/NH₄OH gradient.

Safety and Handling

All procedures should be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[9]

  • Reagents:

    • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

    • Ammonia: Corrosive and has a pungent odor. Use in a well-ventilated area.[10]

    • Solvents: Methanol and Dichloromethane are toxic and flammable or volatile. Avoid inhalation and skin contact.[13]

  • Reactions:

    • Exotherms: Be prepared to cool the reactor, especially during the addition of the reducing agent and the acid quench.

    • Pressure: If using catalytic hydrogenation, ensure the reactor is rated for the required pressure and that all safety features are operational.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Quench any residual hydride carefully before disposal.

References

  • Vertex Pharmaceuticals. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • American Chemical Society. (2025, June 20). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry.
  • National Institutes of Health.
  • Thermo Fisher Scientific. (2023, August 23).
  • ResearchGate. Reductive amination of selected ketones and aldehydes 1 a–1 k into the....
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Organic Chemistry Portal.
  • Enamine.
  • Fisher Scientific.
  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • Fisher Scientific.
  • ResearchGate. (2022).
  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • National Institutes of Health. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC.
  • Google Patents. (1967).
  • Royal Society of Chemistry. (2021, July 27).
  • Master Organic Chemistry. (2026, January 22).
  • Chemistry Steps. Acetals and Hemiacetals with Practice Problems.
  • Benchchem. 2-Azaspiro[3.5]nonan-7-amine.
  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[14][15]nonane and analogs as novel reagents in medicinal chemistry.

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 2,5-Dioxaspiro[3.5]nonan-7-amine Derivatives

This guide outlines the structural confirmation, physicochemical profiling, and comparative analysis of 2,5-dioxaspiro[3.5]nonan-7-amine derivatives. It is designed for medicinal chemists and analytical scientists requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation, physicochemical profiling, and comparative analysis of 2,5-dioxaspiro[3.5]nonan-7-amine derivatives. It is designed for medicinal chemists and analytical scientists requiring rigorous validation protocols for this specific spirocyclic scaffold.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary: The Scaffold Advantage

The 2,5-dioxaspiro[3.5]nonane scaffold represents a high-value "Escape from Flatland" motif in modern drug discovery.[1] By fusing an oxetane ring to a tetrahydropyran (THP) core via a spiro-junction, this structure offers unique physicochemical advantages over traditional morpholine or piperidine surrogates:

  • Reduced Lipophilicity (LogD): The dual-oxygen placement lowers LogP while maintaining polar surface area (PSA).[1]

  • Metabolic Stability: The oxetane ring blocks metabolic soft spots often found in gem-dimethyl groups, while the spiro-center prevents aromatization.[1]

  • Vectorial Diversity: The spiro-fusion creates a rigid, orthogonal exit vector for the C7-amine, allowing precise probing of receptor binding pockets.[1]

This guide details the analytical decision matrix required to unambiguously confirm the regio- and stereochemistry of C7-substituted derivatives, comparing them against standard alternatives like 2-oxaspiro[3.5]nonane.

Structural Elucidation Strategy

Confirming the structure of 2,5-dioxaspiro[3.5]nonan-7-amine involves resolving two critical isomeric challenges:

  • Regiochemistry: Confirming the "2,5-dioxa" placement (oxetane vs. THP oxygenation).

  • Relative Stereochemistry: Determining the syn/anti relationship of the C7-amine relative to the oxetane oxygen (O2).[1]

Analytical Workflow (DOT Diagram)

The following decision tree illustrates the logic flow for structural validation.

StructuralValidation Start Crude Product (Isomeric Mixture) MS HRMS (ESI-TOF) Confirm Molecular Formula Start->MS NMR_1D 1H & 13C NMR Identify Spiro-Quaternary C & Oxetane Signals MS->NMR_1D Decision1 Regioisomer Confirmed? NMR_1D->Decision1 NMR_2D 2D NMR (HSQC, HMBC) Connect Ring A to Ring B Decision1->NMR_2D Ambiguous NOESY 1D/2D NOESY Determine C7-Amine Stereochemistry (Axial/Eq) Decision1->NOESY Yes NMR_2D->NOESY XRay Single Crystal X-Ray (Gold Standard) NOESY->XRay Final Proof

Caption: Step-by-step analytical workflow for validating spirocyclic amine derivatives.

Detailed Experimental Protocols

Protocol A: NMR Characterization & Stereochemical Assignment

Objective: To distinguish between the syn and anti diastereomers of the 7-amine. Instrumentation: 500 MHz or 600 MHz NMR (CDCl3 or DMSO-d6).

  • 1H NMR Fingerprinting:

    • Oxetane Ring (Pos 1, 3): Look for two distinct doublets or multiplets in the 4.2 – 4.8 ppm range. The rigidity of the spiro-center often renders these protons diastereotopic.[1]

    • Pyran Ring (Pos 6, 8, 9): The protons adjacent to O5 will appear downfield (~3.5 – 3.9 ppm).

    • H7 (Methine at Amine): This signal is the diagnostic handle.

      • Equatorial Amine (Axial H): Broad triplet/multiplet, typically 2.8 – 3.2 ppm (large coupling constants,

        
         Hz).[1]
        
      • Axial Amine (Equatorial H): Narrower multiplet, typically downfield shifted (small coupling constants).

  • 13C NMR Confirmation:

    • Spiro Carbon (C4): Look for a quaternary signal around 35 – 45 ppm (shifted by the oxygen beta-effect).[1]

    • Oxetane Carbons (C1, C3): Characteristic signals at 75 – 85 ppm .

  • NOE Experiments (Crucial Step):

    • Irradiate the H7 resonance.[1]

    • Observation:

      • If NOE is observed to the Oxetane protons (H1/H3) , the H7 proton is spatially proximal to the oxetane ring.

      • Interpretation: Determine if the oxetane oxygen (O2) is oriented towards or away from the amine. In the preferred chair conformation of the pyran ring, the bulky amine group typically prefers the equatorial position. The NOE vector helps confirm if the oxetane ring is perpendicular in a way that places O2 closer to the axial or equatorial vectors of the 6-membered ring.[1]

Protocol B: Chromatographic Separation of Isomers

Since the synthesis often yields a diastereomeric mixture (cis/trans amine), separation is required.

  • Method: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or IC (though compounds are achiral meso-like diastereomers, chiral columns often separate diastereomers effectively due to shape selectivity).[1]

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).

  • Detection: ELSD or MS (UV absorbance is low unless derivatized).

Comparative Performance Analysis

This section compares the 2,5-dioxaspiro[3.5]nonan-7-amine against its primary structural competitors: the carbocyclic analog (2-oxaspiro[3.5]nonane) and the classical morpholine.[1]

Table 1: Physicochemical & Structural Comparison
Feature2,5-Dioxaspiro[3.5]nonan-7-amine2-Oxaspiro[3.5]nonan-7-amineMorpholine Analog
Structure Type Spiro-Bicyclic EtherSpiro-Monocyclic EtherMonocyclic
Fsp3 Score 1.0 (High) 1.0 (High)1.0
LogP Trend Lower (More Polar)ModerateModerate
Basicity (pKa) ~8.5 - 9.0 (Modulated by O5)~9.5 - 10.5 (More Basic)~8.3
Metabolic Stability High (Blocked C4, C7)Moderate (C-oxidation risk)Low/Mod (N-oxidation)
Vector Geometry 90° Rigid Exit Vector90° Rigid Exit VectorLinear/Planar
Solubility Excellent GoodGood
Mechanistic Insight: The "Oxygen Effect"

The presence of the second oxygen at position 5 (in the pyran ring) significantly alters the electronic properties of the amine at position 7 compared to the 2-oxaspiro[3.5] analog.

  • pKa Modulation: The inductive effect of O5 (separated by 2 carbons from N7) lowers the pKa of the amine, potentially improving oral bioavailability by reducing lysosomal trapping.

  • Conformational Lock: The anomeric effects inherent to the O-C-C system in the pyran ring reinforce a chair conformation, making the scaffold more rigid than the carbocyclic variant.

Synthesis Pathway Comparison (DOT Diagram)

Comparing the accessibility of the scaffold versus alternatives.

SynthesisComparison Ketone Tetrahydro-4H-pyran-4-one Spiro 2,5-Dioxaspiro[3.5]nonane Intermediate Ketone->Spiro Multi-step (Challenging) Reagent Alkylation / RCM Strategy Amine 7-Amine Derivative (Reductive Amination) Spiro->Amine Stereoselective AltKetone Cyclohexanone deriv. AltProd 2-Oxaspiro[3.5]nonane AltKetone->AltProd Standard (Easier)

Caption: The 2,5-dioxa scaffold requires a specialized pyranone starting material, making it synthetically more demanding but functionally superior to carbocyclic analogs.

References

  • PubChem. 2,5-dioxaspiro[3.5]nonan-7-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Litskan, E. V., et al. (2025).[2][3] The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Foundational context for spiro-oxetane properties). [Link]

Sources

Comparative

The Ascending Trajectory of Spirocyclic Amines in Drug Discovery: A Comparative Analysis of 2,5-Dioxaspiro[3.5]nonan-7-amine

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1] Among these, spirocyclic amines have emerged as a particularly promising class of building blocks. Their inherent rigidity and three-dimensionality offer a powerful tool to overcome the limitations of traditional flat, aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties.[2][3] This guide provides a comprehensive comparative analysis of 2,5-Dioxaspiro[3.5]nonan-7-amine, a unique oxa-spirocycle, with other pertinent spirocyclic amines, supported by physicochemical data, proposed synthetic strategies, and detailed experimental protocols.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

The introduction of a spirocyclic scaffold, characterized by two rings sharing a single carbon atom, imparts a number of desirable attributes to a drug candidate.[2] This rigidifies the molecular framework, which can pre-organize the conformation for optimal target binding, potentially increasing potency and selectivity.[4] Furthermore, the increased sp3 character of spirocyclic compounds often leads to enhanced metabolic stability and improved aqueous solubility, critical parameters for successful drug development.[2][5]

The inclusion of heteroatoms, such as oxygen in the case of 2,5-Dioxaspiro[3.5]nonan-7-amine, can further modulate these properties. The presence of an oxygen atom can significantly lower lipophilicity and improve water solubility, making oxa-spirocycles particularly attractive for designing drugs with favorable pharmacokinetic profiles.[6][7]

A Spotlight on 2,5-Dioxaspiro[3.5]nonan-7-amine

2,5-Dioxaspiro[3.5]nonan-7-amine is a compelling, yet underexplored, building block for medicinal chemistry. Its structure, featuring a spiro-fused oxetane and piperidine ring system, presents a unique combination of a polar oxetane moiety and a basic amine, offering multiple points for diversification and interaction with biological targets.

Physicochemical Properties: A Comparative Overview

A key aspect of drug design is the careful tuning of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME). The following table provides a comparative look at the predicted and experimental properties of 2,5-Dioxaspiro[3.5]nonan-7-amine and other relevant spirocyclic amines.

CompoundStructureMolecular Weight ( g/mol )XlogP/cLogP (Predicted)TPSA (Ų)
2,5-Dioxaspiro[3.5]nonan-7-amine 2,5-Dioxaspiro[3.5]nonan-7-amine143.18-0.8[8]35.5
7-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane125.211.8[9]12.0
2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane97.160.7[10]12.0
1-Oxa-7-azaspiro[3.5]nonane 1-Oxa-7-azaspiro[3.5]nonane127.180.221.3

Note: The XlogP/cLogP values are predicted and serve as an estimation of lipophilicity. TPSA (Topological Polar Surface Area) is a descriptor that correlates with drug transport properties.

The predicted XlogP of -0.8 for 2,5-Dioxaspiro[3.5]nonan-7-amine suggests a significantly lower lipophilicity compared to its carbocyclic and monocyclic counterparts, 7-Azaspiro[3.5]nonane and 2-Azaspiro[3.3]heptane. This is a direct consequence of the two oxygen atoms, which increase the polarity of the molecule. This characteristic can be highly advantageous in drug design, potentially leading to improved solubility and reduced off-target effects associated with high lipophilicity.

Synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine: A Proposed Strategy

G A 3-((Benzylamino)methyl)oxetan-3-ol B N-Benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide A->B Chloroacetyl chloride, Et3N, DCM C 8-Benzyl-2,5-dioxaspiro[3.5]nonan-7-one B->C NaH, THF D 8-Benzyl-2,5-dioxaspiro[3.5]nonane C->D LiAlH4, THF E 2,5-Dioxaspiro[3.5]nonan-7-amine D->E H2, Pd/C

Caption: Proposed synthetic workflow for 2,5-Dioxaspiro[3.5]nonan-7-amine.

This proposed synthesis begins with the commercially available 3-((benzylamino)methyl)oxetan-3-ol. Acylation with chloroacetyl chloride, followed by an intramolecular cyclization promoted by a strong base like sodium hydride, would yield the spirocyclic lactam. Subsequent reduction of the lactam and deprotection of the benzyl group via catalytic hydrogenation would afford the target amine. This strategy offers a concise and potentially scalable route to this valuable building block.

Comparative Performance: Experimental Evaluation

To truly understand the impact of the 2,5-Dioxaspiro[3.5]nonan-7-amine scaffold on drug-like properties, it is essential to perform a head-to-head comparison with other spirocyclic amines in relevant in vitro assays. The following sections detail the protocols for two critical experiments: a metabolic stability assay and a receptor binding assay.

Metabolic Stability Assay in Human Liver Microsomes

Metabolic stability is a crucial parameter that influences the in vivo half-life and bioavailability of a drug candidate.[5] The following protocol describes a standard assay to assess the metabolic stability of a compound using human liver microsomes (HLMs).

Objective: To determine the in vitro intrinsic clearance (CLint) of 2,5-Dioxaspiro[3.5]nonan-7-amine and comparator spirocyclic amines.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of HLMs in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution to each well.

    • Add the test compound or positive control to the wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

G A Prepare Reagents (Test Compounds, HLMs, NADPH) B Incubation at 37°C (HLMs + Compound) A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Quenching (Add Acetonitrile) C->D E Sample Analysis (LC-MS/MS) D->E F Data Analysis (Calculate t1/2 and CLint) E->F

Caption: Experimental workflow for the in vitro metabolic stability assay.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and assessing the binding affinity of a compound to its target receptor is a fundamental step in drug discovery.[13] The following protocol outlines a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of spirocyclic amine-containing ligands for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • A specific radioligand for the target GPCR (e.g., [3H]-labeled antagonist)

  • Test compounds (spirocyclic amine derivatives)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • For total binding wells, add the radioligand.

    • For non-specific binding wells, add the radioligand and the non-specific binding inhibitor.

    • For competition wells, add the radioligand and varying concentrations of the test compound.

  • Incubation:

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Assay Setup (Membranes, Radioligand, Test Compound) B Incubation to Equilibrium A->B C Filtration and Washing B->C D Scintillation Counting C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion: The Future is Three-Dimensional

The strategic incorporation of spirocyclic amines represents a powerful approach to navigate the complexities of modern drug discovery. 2,5-Dioxaspiro[3.5]nonan-7-amine, with its unique structural and predicted physicochemical properties, stands out as a promising, yet underutilized, scaffold. Its inherent three-dimensionality, coupled with the polarity-enhancing oxetane ring, offers a compelling starting point for the design of novel therapeutics with potentially improved ADME profiles. While direct experimental data for this specific amine remains to be published, the comparative analysis and detailed experimental protocols provided in this guide offer a solid framework for its evaluation and application in drug discovery programs. By embracing such innovative building blocks, researchers can continue to push the boundaries of chemical space and unlock new avenues for treating human disease.

References

  • Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. 2020 Sep 20. Available from: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. PMC. Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). 2022 Dec 20. DOI:10.1039/D2CC06459F. Available from: [Link]

  • The reactivity of Oxone towards 4,6-di(cycloamino)-1,3-phenylenediamines: synthesis of spirocyclic oxetane ring-fused imidazobenzimidazoles. Arkivoc. Available from: [Link]

  • 2-Azaspiro[3.3]heptan-6-amine Properties. EPA. 2025 Oct 15. Available from: [Link]

  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856. PubChem. Available from: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

  • GPCR-radioligand binding assays. PubMed. Available from: [Link]

  • 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester. EPA. 2025 Oct 15. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. drug metabolism. Available from: [Link]

  • (PDF) Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171. PubChem. Available from: [Link]

  • 1-Oxa-7-azaspiro(3.5)nonane | C7H13NO | CID 56962211. PubChem. Available from: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. ACS Publications. 2010 Mar 29. Available from: [Link]

  • (PDF) Oxa-spirocycles: synthesis, properties and applications. ResearchGate. 2026 Jan 5. Available from: [Link]

  • 2,5-dioxaspiro[3.5]nonan-7-amine. PubChemLite. Available from: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. PubMed. 2021 Jul 27. Available from: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. 2025 Dec 1. Available from: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. 2025 Feb 26. Available from: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available from: [Link]

  • 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid. PubChemLite. Available from: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. Available from: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. PMC. Available from: [Link]

  • The role of physicochemical and topological parameters in drug design. Frontiers. 2024 Jul 9. Available from: [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of 2,5-Dioxaspiro[3.5]nonan-7-amine Isomers

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as 2,5-Dioxaspiro[3.5]nonan-7-amine, are of increas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as 2,5-Dioxaspiro[3.5]nonan-7-amine, are of increasing interest due to their unique three-dimensional topologies which can offer improved physicochemical properties and novel intellectual property. However, the synthesis of such molecules often yields a mixture of stereoisomers, the separation and characterization of which present a significant analytical challenge. This guide provides a comprehensive, technically-grounded framework for the spectroscopic differentiation of the isomers of 2,5-Dioxaspiro[3.5]nonan-7-amine, leveraging a suite of advanced analytical techniques.

The Stereochemical Challenge

The structure of 2,5-Dioxaspiro[3.5]nonan-7-amine features a chiral center at the C7 position, where the amine group is attached. This gives rise to the potential for enantiomeric pairs. Furthermore, the relative orientation of the amine group with respect to the dioxane ring system can lead to diastereomers, which will be the primary focus of this guide. The ability to distinguish between these diastereomers is crucial as they can exhibit distinct biological activities and physical properties.

An Integrated Spectroscopic Workflow

A multi-technique approach is essential for the unambiguous assignment of the stereochemistry of the 2,5-Dioxaspiro[3.5]nonan-7-amine isomers. The following workflow outlines a logical progression from initial characterization to definitive stereochemical assignment.

G cluster_0 Initial Characterization cluster_1 Structural Connectivity cluster_2 Stereochemical Assignment MS Mass Spectrometry (MS) Confirm Molecular Weight IR Infrared (IR) Spectroscopy Identify Functional Groups 1H_NMR 1H NMR Proton Environment IR->1H_NMR Confirm Gross Structure 13C_NMR 13C NMR Carbon Skeleton 2D_COSY 2D COSY Proton-Proton Correlations 2D_HSQC 2D HSQC/HMBC Proton-Carbon Correlations NOESY 2D NOESY/ROESY Through-Space Correlations 2D_HSQC->NOESY Assign Connectivity Computational Computational Modeling Predict Spectroscopic Parameters Final_Assignment Unambiguous Isomer Assignment NOESY->Final_Assignment Definitive Stereochemistry Computational->Final_Assignment

Caption: Integrated workflow for the spectroscopic analysis of 2,5-Dioxaspiro[3.5]nonan-7-amine isomers.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for elucidating the subtle structural differences between diastereomers.[1]

¹H and ¹³C NMR: Probing the Local Chemical Environment

The initial ¹H and ¹³C NMR spectra will provide crucial information about the number of distinct proton and carbon environments, respectively. Diastereomers will exhibit unique sets of chemical shifts and coupling constants, particularly for the protons and carbons within the cyclobutane ring and those in close proximity to the chiral center.

Expected Differences in ¹H and ¹³C NMR:

Nucleus Expected Differences Between Diastereomers Rationale
¹H Variations in chemical shifts for protons on the cyclobutane ring and the dioxane ring. Differences in coupling constants (³JHH) between adjacent protons.The diastereomers will have different spatial arrangements, leading to variations in through-space shielding and deshielding effects. The dihedral angles between protons will differ, affecting the magnitude of the coupling constants according to the Karplus equation.
¹³C Distinct chemical shifts for the carbons of the cyclobutane ring and potentially the dioxane ring.The different steric and electronic environments in each diastereomer will result in unique ¹³C chemical shifts.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

  • Processing: Process the data with appropriate window functions and perform baseline and phase corrections.

2D NMR: Unraveling the Connectivity

Two-dimensional NMR experiments are indispensable for the complete assignment of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing long-range connectivity information.

NOESY/ROESY: The Key to Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the definitive experiments for determining the relative stereochemistry of the isomers.[2][3][4] These techniques detect through-space interactions between protons that are in close proximity (typically < 5 Å), irrespective of their through-bond connectivity.[5]

Expected NOE Correlations for Diastereomer Differentiation:

The key to differentiating the diastereomers will be to identify NOE correlations between protons on the cyclobutane ring and protons on the dioxane ring. For instance, an NOE between the proton at C7 and a proton on the dioxane ring would indicate that these protons are on the same face of the molecule, suggesting a specific diastereomeric configuration. The absence of such a correlation in the other isomer would be strong evidence for the alternative stereochemistry.

Experimental Protocol for 2D NOESY:

  • Sample Preparation: Use the same sample as for the 1D NMR experiments. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms for small molecules). The choice of mixing time is critical and may require optimization.

  • Data Analysis: Carefully analyze the cross-peaks in the NOESY spectrum to identify through-space correlations.

Infrared (IR) Spectroscopy: A Confirmatory Technique

While less definitive than NMR for stereoisomer differentiation, IR spectroscopy can provide valuable confirmatory data. The N-H stretching and bending vibrations of the primary amine group, as well as the C-O stretches of the dioxane ring, are the key features to examine.

Expected Differences in IR Spectra:

Vibrational Mode Expected Wavenumber (cm⁻¹) Potential Differences Between Diastereomers
N-H Stretch (primary amine)3300-3500 (two bands)Subtle shifts in peak position and changes in peak shape due to differences in intermolecular and intramolecular hydrogen bonding.[6][7][8]
C-O Stretch1050-1150Minor variations in the exact position and intensity of these bands may be observed due to the different overall dipole moments of the isomers.

Experimental Protocol for ATR-FTIR:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectra of the two isomers, paying close attention to the regions of interest.

Mass Spectrometry (MS): Confirming Composition and Exploring Fragmentation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the isomers. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the molecular formula C₇H₁₃NO₂.[9] While the mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed due to the different stabilities of the precursor ions and their fragmentation pathways.

The Nitrogen Rule: For a compound with an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[8] This can be a quick check for the presence of the amine group.

Expected Fragmentation: Alpha-cleavage is a characteristic fragmentation pathway for amines, where the bond between the carbon adjacent to the nitrogen and another carbon is broken.[6]

Experimental Protocol for GC-MS or LC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Analysis: Inject the sample into the GC-MS or LC-MS system.

  • Data Interpretation: Analyze the mass spectrum of each isomer, comparing the fragmentation patterns.

Computational Chemistry: A Powerful Predictive Tool

In modern structural elucidation, computational methods are an invaluable complement to experimental data.[10] Density Functional Theory (DFT) can be used to predict the NMR chemical shifts and coupling constants for the different possible isomers.[11][12] These predicted spectra can then be compared with the experimental data to provide a high degree of confidence in the stereochemical assignment.

G Start Hypothesized Isomer Structures DFT_Opt DFT Geometry Optimization Start->DFT_Opt Input Structures NMR_Calc NMR Parameter Calculation (Chemical Shifts, Coupling Constants) DFT_Opt->NMR_Calc Optimized Geometries Spec_Sim Simulate NMR Spectra NMR_Calc->Spec_Sim Comparison Compare Simulated vs. Experimental Spectra Spec_Sim->Comparison Assignment Confident Stereochemical Assignment Comparison->Assignment Best Match

Caption: Workflow for computational prediction of NMR spectra to aid in isomer assignment.

Conclusion

The unambiguous differentiation of the isomers of 2,5-Dioxaspiro[3.5]nonan-7-amine requires a systematic and multi-faceted spectroscopic approach. While initial characterization can be achieved with mass spectrometry and IR spectroscopy, the definitive assignment of stereochemistry relies heavily on a suite of NMR experiments, with NOESY/ROESY being the most critical. The integration of computational chemistry provides an additional layer of confidence in the final structural elucidation. By following the detailed protocols and interpretative guidance provided in this guide, researchers can confidently navigate the challenges of characterizing these and other complex spirocyclic molecules.

References

  • NMR Prediction with Computational Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews - ACS Publications. Available from: [Link]

  • Machine learning in computational NMR-aided structural elucidation - Frontiers. Available from: [Link]

  • Computational NMR Prediction: A Microreview - Corin Wagen. Available from: [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available from: [Link]

  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC. Available from: [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Chemical Communications - Manchester NMR Methodology Group. Available from: [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. Available from: [Link]

  • Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of... - ResearchGate. Available from: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC - NIH. Available from: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]

  • NMR portions of the diastereoisomeric mixtures 12 and 44 showing the... - ResearchGate. Available from: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. Available from: [Link]

  • Stereochemistry | How to read NOESY spectrum? - YouTube. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available from: [Link]

  • 2,5-dioxaspiro[3.5]nonan-7-amine - PubChemLite. Available from: [Link]

  • Non-uniform sampling for NOESY? : A case study on spiramycin - Diva-portal.org. Available from: [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 2 - ACD/Labs. Available from: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine: Navigating Routes to a Novel Spirocyclic Scaffold

This guide is intended for researchers, medicinal chemists, and process development professionals. We will delve into the causality behind strategic choices in each proposed route, offering a critical evaluation of their...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, medicinal chemists, and process development professionals. We will delve into the causality behind strategic choices in each proposed route, offering a critical evaluation of their respective strengths and weaknesses in terms of efficiency, scalability, and access to key starting materials.

The Strategic Importance of 2,5-Dioxaspiro[3.5]nonan-7-amine

The 2,5-Dioxaspiro[3.5]nonane core combines a conformationally constrained cyclohexane ring with a spiro-fused oxetane. The oxetane moiety can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity when replacing more common groups like gem-dimethyl or carbonyl functionalities.[4] The amine handle at the 7-position provides a crucial point for derivatization, enabling the incorporation of this scaffold into a diverse array of potential therapeutics.[5]

Proposed Synthetic Routes: A Head-to-Head Comparison

We will explore three distinct, plausible synthetic strategies for the synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine. Each route will be evaluated based on key parameters relevant to a drug discovery and development setting.

Route 1: Reductive Amination of a Spirocyclic Ketone Intermediate

This strategy is predicated on the synthesis of a key intermediate, 2,5-Dioxaspiro[3.5]nonan-7-one, followed by a standard reductive amination to furnish the target amine. The synthesis of the spirocyclic ketone itself can be approached from commercially available starting materials.

Diagram: Synthetic Workflow for Route 1

A 1,1-Bis(hydroxymethyl)cyclohexan-4-one B 2,5-Dioxaspiro[3.5]nonan-7-one A->B Tosylation & Intramolecular Williamson Ether Synthesis C 2,5-Dioxaspiro[3.5]nonan-7-amine B->C Reductive Amination (e.g., NH3, NaBH3CN)

Caption: Workflow for the synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine via a spirocyclic ketone.

Experimental Protocol: Synthesis of 2,5-Dioxaspiro[3.5]nonan-7-one

  • Tosylation: To a solution of 1,1-bis(hydroxymethyl)cyclohexan-4-one (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equiv) followed by the dropwise addition of p-toluenesulfonyl chloride (2.1 equiv). Stir the reaction at room temperature for 16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude ditosylate in tetrahydrofuran (THF). Add sodium hydride (2.5 equiv) portion-wise at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: Carefully quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2,5-Dioxaspiro[3.5]nonan-7-one.

Experimental Protocol: Reductive Amination

  • To a solution of 2,5-Dioxaspiro[3.5]nonan-7-one (1.0 equiv) in methanol, add a solution of ammonia in methanol (7 N, 10 equiv).

  • Add sodium cyanoborohydride (1.5 equiv) portion-wise, maintaining the pH between 6 and 7 with the addition of glacial acetic acid.

  • Stir the reaction at room temperature for 48 hours.

  • Concentrate the reaction mixture and partition between 1 M NaOH and DCM. Extract the aqueous layer with DCM.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude amine can be purified by distillation or crystallization of a salt.

Causality and Strategic Considerations:

This route is conceptually straightforward and relies on well-established chemical transformations. The primary challenge lies in the synthesis of the spirocyclic ketone. The intramolecular Williamson ether synthesis is a reliable method for forming the oxetane ring. Reductive amination is a standard and robust method for amine synthesis from ketones.

Route 2: Curtius or Hofmann Rearrangement from a Carboxylic Acid Precursor

This approach involves the synthesis of 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid, which is then converted to the target amine via a rearrangement reaction.

Diagram: Synthetic Workflow for Route 2

A 4-Oxocyclohexanecarboxylic Acid B Spirocyclic Diol Acid A->B Corey-Chaykovsky Reaction C 2,5-Dioxaspiro[3.5]nonane-7-carboxylic Acid B->C Acid-catalyzed Spiroketalization D 2,5-Dioxaspiro[3.5]nonan-7-amine C->D Curtius or Hofmann Rearrangement

Caption: Workflow for the synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine via a carboxylic acid intermediate.

Experimental Protocol: Synthesis of 2,5-Dioxaspiro[3.5]nonane-7-carboxylic Acid

  • Epoxidation: To a solution of 4-oxocyclohexanecarboxylic acid (1.0 equiv) and trimethylsulfoxonium iodide (1.1 equiv) in dimethyl sulfoxide (DMSO), add potassium tert-butoxide (1.2 equiv) at room temperature. Stir for 4 hours.

  • Hydrolysis and Spiroketalization: Acidify the reaction mixture with 1 M HCl and heat to 60 °C for 2 hours to hydrolyze the epoxide to a diol and promote spiroketalization.

  • Purification: Cool the reaction mixture and extract with ethyl acetate. The organic layers are washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified by crystallization.

Experimental Protocol: Curtius Rearrangement

  • To a solution of the carboxylic acid (1.0 equiv) in toluene, add diphenylphosphoryl azide (DPPA) (1.1 equiv) and triethylamine (1.2 equiv).

  • Heat the mixture to 80 °C for 2 hours, then add tert-butanol (5.0 equiv) and continue heating for 16 hours to form the Boc-protected amine.

  • Cool the reaction and concentrate. The crude product is then treated with trifluoroacetic acid (TFA) in DCM to remove the Boc group.

  • The final amine is obtained after a basic work-up.

Causality and Strategic Considerations:

This route benefits from the use of a commercially available starting material. The Corey-Chaykovsky reaction is a reliable method for converting ketones to epoxides, which can be opened to the necessary diol for spiroketalization. The Curtius rearrangement is a classic and effective method for converting carboxylic acids to amines with the loss of one carbon.

Route 3: Ring-Closing Metathesis (RCM) Approach

Inspired by the synthesis of analogous spirocyclic systems, an RCM strategy offers a modern and powerful alternative.[6][7][8]

Diagram: Synthetic Workflow for Route 3

A 3-(Hydroxymethyl)-3-vinyloxetane B Alkylated Intermediate A->B O-Alkylation with 4-bromobut-1-ene C Unsaturated Spirocycle B->C Ring-Closing Metathesis (Grubbs' Catalyst) D Saturated Spirocyclic Alcohol C->D Hydroboration-Oxidation E 2,5-Dioxaspiro[3.5]nonan-7-amine D->E Mesylation, Azidation, & Reduction

Caption: Workflow for the synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine via Ring-Closing Metathesis.

Experimental Protocol: Key Steps

  • O-Alkylation: To a solution of 3-(hydroxymethyl)-3-vinyloxetane (1.0 equiv) in THF, add sodium hydride (1.2 equiv) at 0 °C. After stirring for 30 minutes, add 4-bromobut-1-ene (1.1 equiv) and allow the reaction to proceed at room temperature for 16 hours.

  • Ring-Closing Metathesis: Dissolve the diene intermediate in DCM and degas the solution. Add Grubbs' second-generation catalyst (2 mol%) and stir at 40 °C for 12 hours.

  • Hydroboration-Oxidation: To a solution of the unsaturated spirocycle in THF at 0 °C, add borane-THF complex (1.1 equiv). After 2 hours, add a solution of sodium hydroxide and hydrogen peroxide to oxidize the borane intermediate to the alcohol.

  • Conversion of Alcohol to Amine:

    • Mesylation: React the alcohol with methanesulfonyl chloride and triethylamine in DCM.

    • Azidation: Displace the mesylate with sodium azide in DMF.

    • Reduction: Reduce the azide to the amine using a Staudinger reaction (triphenylphosphine followed by water) or by catalytic hydrogenation.[6][7]

Causality and Strategic Considerations:

RCM is a highly efficient method for the formation of cyclic structures. This route offers a convergent and potentially high-yielding pathway. The main challenge is the synthesis of the starting vinyloxetane. The subsequent functional group manipulations are standard procedures.

Comparative Analysis

ParameterRoute 1: Reductive AminationRoute 2: RearrangementRoute 3: RCM
Starting Material Availability Moderate; requires synthesis of a key intermediate.High; starts from a commercially available keto-acid.Low; requires synthesis of a specialized vinyloxetane.
Number of Steps ~4 steps~4 steps~5 steps
Scalability Good; relies on robust, well-understood reactions.Good; reactions are generally scalable.Moderate; catalyst cost and removal can be a concern on a large scale.
Key Challenges Synthesis and purification of the spirocyclic ketone.Potential for side reactions during spiroketalization.Synthesis of the starting diene; catalyst efficiency.
Overall Recommendation A solid and reliable choice for initial exploratory synthesis.An elegant route with good starting material access.A modern and powerful approach, ideal if the starting material is accessible.

Conclusion

The synthesis of 2,5-Dioxaspiro[3.5]nonan-7-amine, while not explicitly documented, is achievable through several strategic pathways. For initial small-scale synthesis and derivatization, Route 1 (Reductive Amination) and Route 2 (Rearrangement) offer the most practical and cost-effective options due to their reliance on more readily available starting materials and well-established transformations. For programs where the unique advantages of RCM can be leveraged and the synthesis of the starting material is feasible, Route 3 presents a highly efficient and modern alternative.

The choice of synthetic route will ultimately depend on the specific project goals, available resources, and the scale of the required material. This guide provides the foundational strategic insights to enable researchers to make an informed decision and successfully access this novel and promising spirocyclic amine for their drug discovery endeavors.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Enantioselective synthesis of spiroketals.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Approach to Heterospirocycles for Medicinal Chemistry.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances.
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applic
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • 2,5-dioxaspiro[3.5]nonan-7-amine. PubChem.
  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Application Notes: 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds. Benchchem.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • An improved synthesis of 2-oxa-7-azaspiro[9][10]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem.

Sources

Validation

Spirocycles vs. Non-Spirocyclic Compounds: A Physicochemical Perspective for Drug Discovery

A Senior Application Scientist's Guide to Harnessing Spirocyclic Scaffolds for Enhanced Drug-Like Properties In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Harnessing Spirocyclic Scaffolds for Enhanced Drug-Like Properties

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is relentless. Among the various structural motifs explored, spirocycles—three-dimensional structures where two rings share a single common atom—have emerged as a powerful tool for drug designers.[1] Their inherent rigidity and three-dimensional nature offer distinct advantages over their more traditional, non-spirocyclic counterparts.[2][3] This guide provides an in-depth comparison of the physicochemical properties of spirocyclic and non-spirocyclic compounds, supported by experimental data and methodologies, to inform the strategic design of next-generation therapeutics.

The Physicochemical Advantage of Three-Dimensionality

The introduction of a spiro-center fundamentally alters a molecule's shape and properties.[2] This shift from planar, two-dimensional structures to more complex, three-dimensional ones has profound implications for a compound's behavior in biological systems.[4]

Solubility: Escaping the Flatland

A critical hurdle in drug development is achieving adequate aqueous solubility to ensure sufficient absorption and distribution.[5] Spirocyclic compounds often exhibit enhanced solubility compared to their non-spirocyclic analogs.[6][7]

  • The "Why": The rigid, non-planar structure of spirocycles disrupts the efficient crystal packing that can plague flat aromatic compounds. This disruption leads to lower lattice energy, which in turn makes it easier for solvent molecules to break apart the crystal structure and solvate the individual molecules, resulting in higher solubility. The increased fraction of sp3-hybridized carbons (Fsp3) in spirocycles is a key indicator of this enhanced three-dimensionality and is often correlated with improved solubility.[2]

Lipophilicity: Navigating the Fat-Water Balance

Lipophilicity, commonly measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a double-edged sword.[8][9] While essential for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity.

  • The "Why": Spirocycles offer a unique solution to this challenge. They can increase the saturation and three-dimensional character of a molecule without a proportional increase in lipophilicity.[6] In some cases, the introduction of a spirocyclic motif, particularly those containing heteroatoms, can even lower logD values compared to their non-spirocyclic or gem-dimethyl counterparts.[6] This allows for the exploration of novel chemical space while maintaining a favorable lipophilicity profile.[10]

Metabolic Stability: A Shield Against Biotransformation

The body's metabolic machinery, primarily cytochrome P450 enzymes in the liver, is adept at modifying and clearing foreign compounds.[11][12] This metabolic breakdown can limit a drug's efficacy and duration of action.

  • The "Why": The rigid, sterically hindered nature of spirocyclic scaffolds can effectively shield metabolically labile sites on a molecule.[13] By locking key functional groups in specific orientations, spirocycles can prevent their interaction with metabolic enzymes, leading to increased metabolic stability and a longer half-life in the body.[6] Studies have shown that spirocyclic analogs can exhibit significantly lower intrinsic clearance compared to their parent compounds.[6]

Conformational Rigidity: Locking in Bioactivity

The interaction between a drug and its biological target is a highly specific, three-dimensional "hand-in-glove" fit. Flexible molecules must expend entropic energy to adopt the correct conformation for binding, which can reduce their potency.

  • The "Why": Spirocycles introduce a high degree of conformational rigidity, pre-organizing the molecule into a specific three-dimensional shape.[2][14] This can lead to a more favorable entropic profile upon binding to a target protein, resulting in enhanced potency and selectivity.[15][16] By replacing rotatable bonds with a rigid spirocyclic core, medicinal chemists can maintain the desired orientation of key pharmacophoric elements, leading to improved biological activity.

Quantitative Comparison: A Data-Driven Perspective

The advantages of spirocyclic compounds are not merely theoretical. Experimental data from various studies consistently demonstrate their superior physicochemical properties when compared to non-spirocyclic analogs.

Physicochemical PropertyNon-Spirocyclic Analog (e.g., Morpholine)Spirocyclic Analog (e.g., Azaspirocycle)Rationale for Improvement
Aqueous Solubility LowerHigherDisruption of crystal packing due to 3D structure.[6]
Lipophilicity (logD) HigherLowerIncreased saturation and polarity without a proportional increase in lipophilicity.[6]
Metabolic Stability (Intrinsic Clearance) HigherLowerSteric shielding of metabolically labile sites.[6]
Fraction of sp3 Carbons (Fsp3) LowerHigherInherent three-dimensional nature of the spirocyclic scaffold.

This table presents a generalized comparison based on trends observed in the literature. Actual values are compound-specific.

Experimental Protocols for Property Determination

To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[5][17]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO), typically 10 mM.[5]

  • Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤2%).[5]

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 to 24 hours) to allow for precipitation.[5]

  • Phase Separation: Separate the dissolved compound from the precipitate by filtration or centrifugation.[18]

  • Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV, LC-MS/MS, or UV spectroscopy.[5][18]

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM DMSO Stock mix Mix & Incubate (e.g., 2h @ RT) stock->mix buffer Aqueous Buffer (pH 7.4) buffer->mix separate Phase Separation (Filtration/Centrifugation) mix->separate quantify Quantify Supernatant (HPLC-UV or LC-MS/MS) separate->quantify result Kinetic Solubility Value quantify->result

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity (logP/logD) Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient of a compound between n-octanol and water.[19][20][21]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4 for logD).[19] Ensure the phases are mutually saturated before use.[9]

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Vigorously shake the mixture for a predetermined time to allow the compound to partition between the two phases until equilibrium is reached.[8][19]

  • Phase Separation: Allow the two phases to separate completely. This can be aided by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or LC-MS.[19]

  • Calculation: Calculate logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM).[22][23][24]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[11][22]

  • Pre-incubation: Pre-incubate the test compound (e.g., 1 µM final concentration) with the microsomes at 37°C.[22]

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (e.g., 1 mM final concentration).[11][22]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[11][22]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_logic Spirocycle Design Logic spiro Spirocyclic Scaffold rigidity Increased Rigidity & Conformational Restriction spiro->rigidity fsp3 Increased Fsp3 & 3D Character spiro->fsp3 stability Enhanced Metabolic Stability rigidity->stability potency Increased Potency & Selectivity rigidity->potency solubility Improved Solubility fsp3->solubility logp Modulated Lipophilicity fsp3->logp drug Improved Drug-Like Properties solubility->drug stability->drug potency->drug logp->drug

Caption: The impact of spirocyclic scaffolds on drug properties.

Conclusion

The strategic incorporation of spirocyclic scaffolds represents a powerful approach to overcoming many of the physicochemical challenges encountered in drug discovery. By enhancing three-dimensionality, spirocycles can simultaneously improve solubility, metabolic stability, and potency while maintaining favorable lipophilicity.[13][15] As synthetic methodologies for creating diverse spirocyclic building blocks become more accessible, their prevalence in clinical candidates and approved drugs is set to increase.[7][13] For researchers and drug development professionals, a thorough understanding of the comparative physicochemical properties of spirocyclic versus non-spirocyclic compounds is crucial for the rational design of safer and more effective medicines.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • Penny, M. (2017, July 21). Spirocycles in Drug Discovery. o-x-chem.com. Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025, September 29). Retrieved from [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds in the 1-octanol/water system.
  • metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Spirocyclic derivatives as antioxidants: a review - PMC. (n.d.). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235–238.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - MDPI. (2022, October 1). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). GIT Laboratory Journal. Retrieved from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24). Retrieved from [Link]

  • Spirocycles as Rigidified sp 3 -Rich Scaffolds for a Fragment Collection - ResearchGate. (n.d.). Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (2021, January 14). Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC. (2023, December 18). Retrieved from [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. (2026, January 15). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.